Fluoxetine oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOSCBUBUNGPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114414-02-7 | |
| Record name | Fluoxetine oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOXETINE OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/640AZ74IZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluoxetine Oxalate in Neuronal Circuits: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular and network-level mechanisms of action of fluoxetine, a selective serotonin reuptake inhibitor (SSRI). It details its primary effects on the serotonin transporter, subsequent receptor interactions, downstream signaling cascades, and broader influence on neuroplasticity and other neurotransmitter systems. The guide incorporates quantitative data, detailed experimental protocols, and visualizations of key pathways to offer a comprehensive resource for the scientific community.
Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition
Fluoxetine's principal mechanism is the potent and selective inhibition of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft.[1][2][3] By blocking SERT, fluoxetine increases the concentration and prolongs the residence time of 5-HT in the synapse, thereby enhancing serotonergic neurotransmission.[1][4]
Fluoxetine is administered as a racemic mixture of two enantiomers, S-fluoxetine and R-fluoxetine. S-fluoxetine is slightly more potent in inhibiting serotonin reuptake.[5] Its active metabolite, norfluoxetine, is formed through demethylation in the liver and also contributes significantly to SERT inhibition.[5][6]
Allosteric Modulation and Binding Kinetics
Beyond simple competitive inhibition, the interaction of fluoxetine with SERT is complex. While some SSRIs, like citalopram, exhibit significant allosteric modulation by binding to a secondary, low-affinity site on the transporter, fluoxetine has not been shown to have a detectable allosteric effect on its own binding.[7] However, its binding is modulated by other factors. The presence of chloride ions (Cl⁻) facilitates conformational changes in SERT that are necessary for the optimal binding of fluoxetine and other antidepressants, enhancing their binding affinity.[8][9]
Quantitative Data: Pharmacokinetics and Binding Affinities
The clinical effects of fluoxetine are governed by its pharmacokinetic profile and its binding affinity for various neural targets. Due to its long elimination half-life and that of its active metabolite, steady-state plasma concentrations are not reached for several weeks.[6]
Table 1: Pharmacokinetic Properties of Fluoxetine and Norfluoxetine
| Parameter | Fluoxetine | Norfluoxetine | Reference(s) |
| Elimination Half-life (Chronic) | 4-6 days | 4-16 days | [4] |
| Time to Steady State | ~4-5 weeks | ~4-5 weeks | [6] |
| Plasma Protein Binding | ~95% | Not specified | [4] |
| Metabolism | Hepatic (CYP2D6, CYP2C19, etc.) | - | [5][10] |
Table 2: Binding Affinities (Kᵢ in nM) of Fluoxetine and Norfluoxetine
| Target | Fluoxetine Kᵢ (nM) | Norfluoxetine Kᵢ (nM) | Reference(s) |
| SERT (Serotonin Transporter) | 1 | 19 | [11] |
| NET (Norepinephrine Transporter) | 660 | 2700 | [11] |
| DAT (Dopamine Transporter) | 4180 | 420 | [11] |
| 5-HT₂A Receptor | 147 | 295 | [11] |
| 5-HT₂C Receptor | 112 | 91 | [11] |
| 5-HT₁C Receptor | ~1000 (µM range) | - | [12] |
Note: Lower Kᵢ values indicate higher binding affinity.
Modulation of Neuronal Signaling Pathways
The sustained increase in synaptic 5-HT initiated by fluoxetine triggers a cascade of adaptive changes in downstream signaling pathways. These changes are believed to underlie the delayed therapeutic effects of the drug.
The PKA/CREB Signaling Pathway
Chronic fluoxetine administration leads to the upregulation of the cAMP-Protein Kinase A (PKA) signaling pathway.[13][14] Increased 5-HT can stimulate G-protein coupled receptors that activate adenylyl cyclase, leading to a rise in intracellular cAMP. This, in turn, activates PKA, which then phosphorylates the cAMP response element-binding protein (CREB).[13][15] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity and cell survival, including Brain-Derived Neurotrophic Factor (BDNF).[13][16][17] Studies have shown that chronic fluoxetine significantly increases nuclear pCREB levels, particularly in the prefrontal cortex.[15]
The BDNF/TrkB Signaling Pathway
One of the most critical mechanisms for fluoxetine's therapeutic relevance is its ability to enhance neurotrophic support, primarily through the BDNF signaling pathway.[18][19] Chronic fluoxetine treatment increases the expression of BDNF.[13][20] Recent evidence suggests that fluoxetine and other antidepressants may also bind directly to the BDNF receptor, Tropomyosin receptor kinase B (TrkB), acting as an agonist to facilitate BDNF signaling.[13][21]
Activation of the TrkB receptor triggers multiple downstream cascades, including the PI3K/Akt pathway, which promotes cell survival, and the MAPK/ERK pathway, which is involved in synaptic plasticity.[16][17][20] Both of these pathways can converge to activate CREB, further linking BDNF signaling to gene expression changes that remodel neural circuits.[13][22] This effect on BDNF/TrkB signaling is observed even in the absence of SERT, suggesting a SERT-independent mechanism.[20]
Effects on Neuroplasticity and Neurogenesis
Chronic fluoxetine administration induces significant structural and functional remodeling of neuronal circuits, a phenomenon often referred to as neuroplasticity.[19][23]
-
Adult Hippocampal Neurogenesis: SSRIs have been shown to increase the proliferation and maturation of new neurons in the dentate gyrus of the hippocampus.[24] Chronic fluoxetine treatment accelerates the maturation of these adult-born granule cells and enhances neurogenesis-dependent long-term potentiation (LTP).[24]
-
Synaptic Remodeling: Fluoxetine alters synaptic connectivity. Studies have shown it increases dendritic spine density on interneurons in the medial prefrontal cortex (mPFC) and on pyramidal neurons in the somatosensory cortex.[13][25] Electron microscopy has revealed an increase in synapses with split postsynaptic densities, a marker of activity-dependent synaptic rearrangement.[26]
-
Modulation of Inhibitory Circuits: Fluoxetine appears to induce a "plasticity-permissive" state by modulating inhibitory interneurons.[23] Chronic treatment can reduce the expression of parvalbumin and weaken perineuronal nets—extracellular matrix structures that typically restrict plasticity—around these interneurons in the PFC.[23]
SERT-Independent Effects on Glutamate and GABA Systems
Beyond its canonical role in the serotonin system, fluoxetine exerts direct, SERT-independent effects on glutamatergic and GABAergic neurotransmission.[27] At micromolar concentrations, fluoxetine robustly decreases the synaptic release of both glutamate and GABA.[27][28] This effect is not due to actions on postsynaptic receptors but rather a presynaptic mechanism involving the SNARE complex.[27]
The proposed mechanism involves fluoxetine-induced blockade of P/Q-type voltage-gated calcium channels (VGCCs). This leads to diminished activity of Protein Kinase C (PKC), which in turn downregulates the function of the SNARE fusion machinery required for vesicle release.[27] This widespread reduction in excitatory and inhibitory transmission represents a significant, alternative mode of action.
Experimental Protocols
The elucidation of fluoxetine's mechanism of action relies on a variety of sophisticated experimental techniques.
In Vivo Microdialysis for Neurotransmitter Quantification
-
Objective: To measure extracellular concentrations of neurotransmitters (e.g., 5-HT, GABA) in specific brain regions of a behaving animal.[29][30]
-
Methodology:
-
Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus).[29]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[29]
-
Diffusion: Neurotransmitters and metabolites in the extracellular fluid diffuse across the membrane into the aCSF down their concentration gradient.
-
Sample Collection: The resulting fluid (dialysate) is collected at regular intervals (e.g., every 10-20 minutes).[31]
-
Analysis: The low concentrations of neurotransmitters in the dialysate are quantified using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[31][32]
-
-
Application: Used to demonstrate that acute fluoxetine administration increases extracellular 5-HT levels and that chronic administration elevates GABA levels in the brain.[33]
Electrophysiology for Neuronal Activity
-
Objective: To measure the electrical properties of neurons and synapses, such as action potential firing rates, postsynaptic potentials, and synaptic plasticity (LTP/LTD).
-
Methodology (Whole-Cell Patch Clamp):
-
Slice Preparation: A rodent brain is rapidly dissected and sectioned into thin (e.g., 300 µm) slices, which are kept viable in oxygenated aCSF.
-
Neuron Visualization: Slices are transferred to a recording chamber on a microscope stage. Individual neurons are visualized using techniques like differential interference contrast (DIC) microscopy.
-
Pipette Placement: A glass micropipette with a very fine tip (~1 µm) filled with an internal solution is carefully guided to the membrane of a target neuron.
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Recording: The membrane patch under the pipette is ruptured, allowing direct electrical access to the cell's interior. The amplifier can then be used to "clamp" either the voltage or the current, allowing for the measurement of synaptic currents (e.g., EPSCs, IPSCs) or changes in membrane potential, respectively.
-
-
Application: Used to demonstrate that fluoxetine can suppress spontaneous action potentials, reduce the frequency of Giant Depolarizing Potentials (GDPs) in the neonatal hippocampus, and inhibit excitatory synaptic transmission in human cortical slices.[34][35][36][37]
Radioligand Binding Assays
-
Objective: To determine the affinity (Kᵢ) of a drug (like fluoxetine) for a specific receptor or transporter.
-
Methodology:
-
Tissue Preparation: Brain tissue containing the target of interest (e.g., SERT, 5-HT₂C receptors) is homogenized, and the membranes are isolated by centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind specifically to the target) and varying concentrations of the unlabeled test drug (fluoxetine).
-
Competition: The test drug competes with the radioligand for binding to the target.
-
Separation: The membranes (with bound ligand) are separated from the unbound ligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of drug that inhibits 50% of radioligand binding) is calculated. The Kᵢ is then derived from the IC₅₀ using the Cheng-Prusoff equation.
-
-
Application: Used to generate the quantitative data on binding affinities presented in Table 2.[12][38]
Disclaimer: This document is intended for informational and educational purposes for a professional audience. It is not a substitute for professional medical advice, diagnosis, or treatment.
References
- 1. droracle.ai [droracle.ai]
- 2. Analysis of fluoxetine-induced plasticity mechanisms as a strategy for understanding plasticity related neural disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ClinPGx [clinpgx.org]
- 6. Pharmacokinetics of the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluoxetine - Wikipedia [en.wikipedia.org]
- 12. Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of PI3K/Akt/FoxO3a and PKA/CREB Signaling Pathways in the Protective Effect of Fluoxetine Against Corticosterone-Induced Cytotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 5-HTT independent effects of fluoxetine on neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BDNF receptor TrkB as the mediator of the antidepressant drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. neurosciencenews.com [neurosciencenews.com]
- 24. Chronic Fluoxetine Stimulates Maturation and Synaptic Plasticity of Adult-Born Hippocampal Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Mechanisms of action of the antidepressants fluoxetine and the substance P antagonist L-000760735 are associated with altered neurofilaments and synaptic remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] Fluoxetine Suppresses Glutamate- and GABA-Mediated Neurotransmission by Altering SNARE Complex | Semantic Scholar [semanticscholar.org]
- 28. Fluoxetine Suppresses Glutamate- and GABA-Mediated Neurotransmission by Altering SNARE Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 32. news-medical.net [news-medical.net]
- 33. researchgate.net [researchgate.net]
- 34. Effects of the Selective Serotonin Reuptake Inhibitor Fluoxetine on Developing Neural Circuits in a Model of the Human Fetal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Frontiers | Fluoxetine impairs GABAergic signaling in hippocampal slices from neonatal rats [frontiersin.org]
- 36. files.core.ac.uk [files.core.ac.uk]
- 37. Electrophysiological effects of fluoxetine in mammalian cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. pnas.org [pnas.org]
An In-depth Technical Guide to the Chemical and Physical Properties of Fluoxetine Oxalate Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of fluoxetine oxalate powder. The information is curated for researchers, scientists, and professionals involved in drug development and formulation. This document presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex biological and experimental processes.
Chemical and Physical Properties
This compound is the oxalate salt of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The addition of oxalic acid improves the handling and formulation of the active pharmaceutical ingredient (API).[1] It presents as a white to off-white crystalline powder.[1]
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid | [2] |
| Molecular Formula | C₁₉H₂₀F₃NO₅ | [2] |
| Molecular Weight | 399.4 g/mol | [2] |
| CAS Number | 114414-02-7 | [2][3] |
| Appearance | White to off-white powder | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 179-182 °C (with decomposition) | [4] |
| pKa | Not explicitly found for oxalate salt. Fluoxetine (base) pKa is ~10. | No direct citation |
| Solubility | Soluble in DMSO and ethanol.[1][3] | [1][3] |
| Hygroscopicity | Data not available for the oxalate salt. Oxalic acid itself absorbs water above 45% relative humidity.[5] | [5] |
Note: Some physicochemical data for fluoxetine is more readily available for the hydrochloride salt. Care should be taken to not directly extrapolate these values to the oxalate salt due to differences in crystal lattice and solvation properties.
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research and quality control.
Melting Point Determination (Capillary Method)
This protocol outlines the standard capillary method for determining the melting point of a solid crystalline substance.
Methodology:
-
Sample Preparation: The this compound powder must be thoroughly dried and finely pulverized to ensure uniform packing.
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[6]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating phase can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.[6]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid is observed until the entire sample has melted into a clear liquid.[6]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system for poorly water-soluble compounds. The ionic strength of the solution is kept constant using an electrolyte like KCl.[9]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.[10]
-
Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the acid has been neutralized.[10]
Mechanism of Action and Signaling Pathways
Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[11] However, its therapeutic effects are also attributed to its influence on various downstream signaling pathways, promoting neuroplasticity and cellular resilience.
BDNF Signaling Pathway
Chronic fluoxetine treatment is known to increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[10] BDNF, through its receptor TrkB, activates several downstream cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival, growth, and synaptic plasticity.[12][13]
GSK-3β/β-Catenin and Wnt Signaling Pathways
Fluoxetine has been shown to modulate the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin and the Wnt signaling pathways. By inhibiting GSK-3β, fluoxetine promotes the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in neurogenesis and cell survival.[14][15] This action is often linked to the activation of 5-HT1A receptors.[15]
Conclusion
This technical guide provides essential chemical and physical data for this compound powder, along with detailed experimental protocols and an overview of its complex mechanism of action. The provided information is intended to support further research and development in the pharmaceutical sciences. It is important to note the distinction between data for this compound and other salt forms, and to conduct specific analysis for the salt form in use.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C19H20F3NO5 | CID 13013909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H NMR-Based Metabolic Profiling Reveals the Effects of Fluoxetine on Lipid and Amino Acid Metabolism in Astrocytes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluoxetine(54910-89-3) 1H NMR spectrum [chemicalbook.com]
- 10. dovepress.com [dovepress.com]
- 11. The Antidepressant Action of Fluoxetine Involves the Inhibition of Dlx5/6 in Cortical GABAergic Neurons through a TrkB-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of PI3K/Akt/FoxO3a and PKA/CREB Signaling Pathways in the Protective Effect of Fluoxetine Against Corticosterone-Induced Cytotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BDNF Val66Met Impairs Fluoxetine-Induced Enhancement of Adult Hippocampus Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism Analysis of Fluoxetine Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and polymorphic landscape of fluoxetine oxalate, an active pharmaceutical ingredient (API). The document details its known crystal structure, discusses the importance of polymorphism in drug development, and provides established experimental protocols for its analysis.
Introduction to this compound and the Significance of Polymorphism
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] While commercially available as a hydrochloride salt, other salt forms, such as the oxalate, are of significant interest in pharmaceutical development for reasons including altered solubility, stability, and manufacturing properties. The solid-state properties of an API are critically influenced by its crystal structure and the potential for polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.
Different polymorphs of the same API can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.
-
Stability: Influencing shelf-life and storage conditions.
-
Mechanical Properties: Impacting tablet formulation and manufacturing processes.
Therefore, a thorough understanding and characterization of the polymorphic forms of this compound are essential for robust drug development and regulatory compliance.
Crystal Structure of this compound
Currently, one crystalline form of fluoxetine hydrogen-oxalate (Flx HOxa) has been reported in the Cambridge Structural Database (CSD). This form is a racemic conglomerate.
Crystallographic Data
The crystallographic data for the known form of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition numbers 2174486 and 2175507. Retrieval of the corresponding Crystallographic Information Files (CIFs) provides the detailed atomic coordinates, bond lengths, and bond angles. A summary of the key crystallographic parameters is presented in Table 1.
| Parameter | CCDC 2174486 | CCDC 2175507 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a (Å) | 8.2936(3) | 8.2938(2) |
| b (Å) | 10.5181(4) | 10.5183(2) |
| c (Å) | 11.9791(5) | 11.9793(2) |
| α (°) | 90 | 90 |
| β (°) | 108.973(4) | 108.971(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 987.79(7) | 987.83(4) |
| Z | 2 | 2 |
| Temperature (K) | 150(2) | 150.0(1) |
| Radiation Type | Mo Kα | Mo Kα |
Table 1: Crystallographic data for the known form of this compound.
Polymorphism Analysis of this compound
A comprehensive polymorph screen is crucial to identify all accessible crystalline forms of this compound and to determine their thermodynamic relationships. The following sections detail the experimental methodologies for such an analysis.
Experimental Protocols
3.1.1. Polymorph Screening
A typical polymorph screen involves the crystallization of the API from a variety of solvents under different conditions (e.g., temperature, evaporation rate, and the presence of additives).
-
Solvent Selection: A diverse range of solvents with varying polarities, hydrogen-bonding capabilities, and functional groups should be employed.
-
Crystallization Techniques:
-
Slow Evaporation: Solutions of this compound are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).
-
Cooling Crystallization: Saturated solutions at an elevated temperature are slowly or rapidly cooled.
-
Anti-Solvent Addition: A solvent in which this compound is insoluble is added to a solution of the API.
-
Slurry Equilibration: A suspension of this compound in a solvent is stirred for an extended period to facilitate the conversion to the most stable form at that temperature.
-
3.1.2. Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern.
-
Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with, for example, Cu Kα radiation.
-
Data Collection: The sample is scanned over a 2θ range of, for instance, 2° to 40°, with a step size of 0.02° and a suitable scan speed.
3.1.3. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the different solid forms.
-
Differential Scanning Calorimetry (DSC):
-
Principle: Measures the difference in heat flow between the sample and a reference as a function of temperature.
-
Sample Preparation: 3-5 mg of the sample is weighed into an aluminum pan and hermetically sealed.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram will show endothermic or exothermic events such as melting, desolvation, and solid-solid transitions.
-
-
Thermogravimetric Analysis (TGA):
-
Principle: Measures the change in mass of a sample as a function of temperature.
-
Sample Preparation: 5-10 mg of the sample is placed in an open pan.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. TGA is particularly useful for identifying solvates and hydrates by quantifying the mass loss upon heating.
-
Quantitative Data
| Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) |
| Fluoxetine HCl | ~157-160 | ~98 | ~190 |
| This compound Form I | TBD | TBD | TBD |
| This compound Form II | TBD | TBD | TBD |
Table 2: Comparative thermal properties of fluoxetine salts. TBD (To Be Determined) indicates where data for this compound polymorphs would be populated.
Visualizations
Fluoxetine Mechanism of Action: Serotonin Reuptake Inhibition
Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This blockage leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1][5]
References
An In-depth Technical Guide to the Bioavailability of Fluoxetine Salts: A Comparative Analysis of Oxalate and Hydrochloride Forms
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies on the bioavailability of fluoxetine oxalate versus fluoxetine hydrochloride are not available in the public domain. This guide provides a comprehensive overview of the known bioavailability and pharmacokinetics of fluoxetine hydrochloride, which is the commercially available and well-documented salt form. Additionally, it outlines the physicochemical properties of both salts that may influence their bioavailability and presents a hypothetical experimental framework for a comparative study based on established bioequivalence protocols for fluoxetine hydrochloride.
Introduction
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. The active pharmaceutical ingredient (API) is typically formulated as a salt to enhance its stability and solubility. The most common salt form is fluoxetine hydrochloride. This technical guide explores the critical aspects of fluoxetine's bioavailability, with a focus on the well-characterized hydrochloride salt and a discussion of the potential implications of using the oxalate salt.
Physicochemical Properties of Fluoxetine Salts
The choice of salt form can significantly impact a drug's dissolution rate and subsequent absorption, thereby influencing its bioavailability. Key physicochemical properties of fluoxetine hydrochloride and the available information for this compound are summarized below.
| Property | Fluoxetine Hydrochloride | This compound |
| Molecular Formula | C17H18F3NO · HCl | C17H18F3NO · C2H2O4 |
| Molecular Weight | 345.79 g/mol | 399.37 g/mol |
| Appearance | White to off-white crystalline solid | Not specified |
| Water Solubility | 14 mg/mL[1] | 60.3 mg/L (at pH 7)[2] |
| Solubility in other solvents | Soluble in methanol and ethanol; slightly soluble in water[3]. Soluble in DMSO (>17.3 mg/mL)[4]. | The free base and oxalic acid are soluble in ethanol and ether; the oxalate salt is soluble in alcohol but very insoluble in ether[5]. |
Note: The significant difference in reported water solubility between the hydrochloride and oxalate salts suggests a potential for different dissolution profiles, which could in turn affect their oral bioavailability. The higher water solubility of the hydrochloride salt is a desirable characteristic for oral dosage forms.
Pharmacokinetics of Fluoxetine Hydrochloride
The pharmacokinetic profile of fluoxetine hydrochloride has been extensively studied in humans. Following oral administration, fluoxetine is well absorbed from the gastrointestinal tract[6][7].
Table of Pharmacokinetic Parameters for Fluoxetine Hydrochloride (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability (F) | 60-80% | [8] |
| Time to Peak Plasma Concentration (Tmax) | 6-8 hours | [1][8][9] |
| Peak Plasma Concentration (Cmax) (40 mg single dose) | 15-55 ng/mL | [9] |
| Volume of Distribution (Vd) | 20-42 L/kg | [10] |
| Plasma Protein Binding | ~94.5% | [1][8][9] |
| Metabolism | Extensively hepatic, primarily by CYP2D6 to the active metabolite norfluoxetine.[8][10][11] Other CYP enzymes like CYP2C9, CYP2C19, CYP3A4, and CYP3A5 are also involved[10][11]. | |
| Elimination Half-life (t1/2) - Fluoxetine | Acute: 1-3 days; Chronic: 4-6 days | [8][10][12] |
| Elimination Half-life (t1/2) - Norfluoxetine | Acute: 4-16 days; Chronic: 4-16 days | [10][12] |
| Excretion | Primarily renal as metabolites. | [11] |
Food does not significantly affect the systemic bioavailability of fluoxetine, although it may delay its absorption by 1 to 2 hours[13].
Experimental Protocols for Bioavailability/Bioequivalence Studies
The following is a generalized experimental protocol for a bioequivalence study of two fluoxetine hydrochloride formulations, which could be adapted for a comparative bioavailability study of this compound versus fluoxetine hydrochloride. This protocol is based on methodologies described in published bioequivalence studies[14][15][16][17][18].
4.1. Study Design
-
Design: A randomized, two-period, two-sequence, crossover design is typically employed[14][16][18].
-
Washout Period: A washout period of at least 28 to 56 days is necessary due to the long half-life of fluoxetine and its active metabolite, norfluoxetine[14][16][18].
-
Blinding: A double-blind or single-blind approach can be used to minimize bias[15].
4.2. Study Population
-
Subjects: Healthy adult male and/or female volunteers.
-
Inclusion Criteria: Typically, subjects are within a specific age and BMI range and have no clinically significant abnormalities upon physical examination and laboratory tests.
-
Exclusion Criteria: History of drug or alcohol abuse, hypersensitivity to fluoxetine, and use of any medication for a specified period before and during the study[15].
4.3. Dosing and Administration
-
Dose: A single oral dose of fluoxetine (e.g., 20 mg) is administered[14][18].
-
Administration: The drug is administered with a standardized volume of water after an overnight fast[14][16].
4.4. Blood Sampling
-
Schedule: Blood samples are collected at predetermined time points before and after drug administration. Due to the long half-life, sampling should extend for a significant period, for example, up to 360 hours post-dose[14][16].
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
4.5. Analytical Methodology
-
Method: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the quantification of fluoxetine and norfluoxetine in plasma[19][20][21][22][23].
-
Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
4.6. Pharmacokinetic and Statistical Analysis
-
Parameters: The following pharmacokinetic parameters are calculated for both fluoxetine and norfluoxetine:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).
-
Maximum plasma concentration (Cmax).
-
Time to maximum plasma concentration (Tmax).
-
-
Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed AUC and Cmax values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters should fall within the acceptance range of 80-125% to establish bioequivalence[14].
Visualizations
5.1. Experimental Workflow for a Bioequivalence Study
5.2. Metabolic Pathway of Fluoxetine
Conclusion
While a direct comparison of the bioavailability of this compound and fluoxetine hydrochloride is not currently available in scientific literature, this guide provides a robust framework for understanding the key parameters influencing fluoxetine's absorption and pharmacokinetic profile. The detailed information on fluoxetine hydrochloride serves as a benchmark for any future studies on alternative salt forms. The provided experimental protocol offers a comprehensive template for designing a study to directly compare the bioavailability of this compound and hydrochloride, which would be a valuable contribution to the field of pharmaceutical sciences. Such a study would need to carefully consider the physicochemical differences between the two salts, particularly their dissolution characteristics, to fully elucidate any potential differences in their in vivo performance.
References
- 1. pressbooks.nebraska.edu [pressbooks.nebraska.edu]
- 2. Fluoxetine (Ref: LY-110140) [sitem.herts.ac.uk]
- 3. Fluoxetine | 54910-89-3 [chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 6. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluoxetine - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ClinPGx [clinpgx.org]
- 12. droracle.ai [droracle.ai]
- 13. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Bioequivalence evaluation of two brands of fluoxetine 20 mg capsules (Flutin and Prozac) in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lawdata.com.tw [lawdata.com.tw]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacogenetic Variants Associated with Fluoxetine Pharmacokinetics from a Bioequivalence Study in Healthy Subjects [mdpi.com]
- 18. Bioequivalence study of fluoxetine hydrochloride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of fluoxetine and norfluoxetine in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 22. ijper.org [ijper.org]
- 23. rjcbth.ro [rjcbth.ro]
A Technical Guide to the Enantiomers of Fluoxetine Oxalate: Specific Activities and Methodologies
Introduction: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) marketed as Prozac®, is a widely prescribed antidepressant.[1][2][3] It is administered clinically as a racemic mixture, containing equal amounts of two enantiomers: (R)-fluoxetine and (S)-fluoxetine.[4][5] These enantiomers, while chemically similar, exhibit notable differences in their pharmacological and metabolic profiles. Understanding these stereospecific distinctions is crucial for researchers and drug development professionals aiming to optimize therapeutic outcomes and minimize adverse effects. This guide provides an in-depth analysis of the specific activities of fluoxetine enantiomers and their primary metabolites, supported by detailed experimental protocols and pathway visualizations.
Pharmacodynamic and Pharmacokinetic Profiles
Fluoxetine's therapeutic effect stems from its ability to block the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[3][5] While both enantiomers of fluoxetine contribute to this action with similar potency, their metabolites and interactions with other biological targets show significant divergence.[4][6]
Comparative Biological Activity
The primary activity of fluoxetine and its active metabolite, norfluoxetine, is the inhibition of the human serotonin transporter (SERT). The (S)-enantiomers of both parent drug and metabolite generally exhibit higher potency. Beyond SERT, fluoxetine enantiomers also interact with other targets, such as voltage-gated calcium channels, which may contribute to both therapeutic and side effects.[7]
Table 1: Comparative Inhibitory and Biological Activities of Fluoxetine and Norfluoxetine Enantiomers
| Compound | Enantiomer | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Other Measures |
|---|---|---|---|---|---|---|
| Fluoxetine | (R)-Fluoxetine | Human SERT | Radioligand Binding | 1.8 | - | - |
| (S)-Fluoxetine | Human SERT | Radioligand Binding | 0.8 | - | - | |
| (R)-Fluoxetine | P450 2D6 | Bufuralol 1'-hydroxylation | 1380 | - | Kᵢ = 1.38 µM[8] | |
| (S)-Fluoxetine | P450 2D6 | Bufuralol 1'-hydroxylation | 220 | - | Kᵢ = 0.22 µM[8] | |
| (R)-Fluoxetine | Neuronal Ca²⁺ Channels | Patch Clamp | - | - | 28% inhibition at 5 µM[7] | |
| (S)-Fluoxetine | Neuronal Ca²⁺ Channels | Patch Clamp | - | - | 18% inhibition at 5 µM[7] | |
| (R)-Fluoxetine | Cardiac Ca²⁺ Channels | Patch Clamp | - | - | 49.1% block at 3 µM[7] | |
| (S)-Fluoxetine | Cardiac Ca²⁺ Channels | Patch Clamp | - | - | 56.3% block at 3 µM[7] | |
| Norfluoxetine | (R)-Norfluoxetine | Human SERT | Radioligand Binding | 19 | - | - |
| (S)-Norfluoxetine | Human SERT | Radioligand Binding | 1 | - | Approx. 20x more potent than (R)-Norfluoxetine[9] | |
| (R)-Norfluoxetine | P450 2D6 | Bufuralol 1'-hydroxylation | 1480 | - | Kᵢ = 1.48 µM[8] |
| | (S)-Norfluoxetine | P450 2D6 | Bufuralol 1'-hydroxylation | 310 | - | Kᵢ = 0.31 µM[8] |
Data sourced from BenchChem[10], PubMed[7][8], and ResearchGate.[9]
In Vivo Pharmacological Activity
Animal studies reveal subtle but important differences in the in vivo effects of the enantiomers. Both show activity in models of pain and serotonin depletion, though with varying potencies.
Table 2: In Vivo Efficacy (ED₅₀) of Fluoxetine Enantiomers in Murine Models
| Test | Enantiomer | Administration | ED₅₀ (mg/kg) |
|---|---|---|---|
| Antagonism of Writhing | (R)-Fluoxetine | Subcutaneous (sc) | 15.3[11][12] |
| (S)-Fluoxetine | Subcutaneous (sc) | 25.7[11][12] | |
| Morphine Potentiation | (R)-Fluoxetine | Subcutaneous (sc) | 3.6[11] |
| (S)-Fluoxetine | Subcutaneous (sc) | 5.7[11] | |
| Antagonism of p-Chloroamphetamine-induced Serotonin Depletion | (R)-Fluoxetine | Intraperitoneal (ip) | 2.1[11] |
| (S)-Fluoxetine | Intraperitoneal (ip) | 1.2[11] | |
| Reduction of Saccharin-Induced Drinking (Rat Model) | (R)-Fluoxetine | Intraperitoneal (ip) | 6.1[11] |
| | (S)-Fluoxetine | Intraperitoneal (ip) | 4.9[11] |
Data sourced from Robertson et al. (1988).[11][12]
Stereoselective Metabolism
The enantiomers of fluoxetine are metabolized differently in the liver, primarily by cytochrome P450 enzymes.[1][4] Fluoxetine undergoes N-demethylation to its active metabolite, norfluoxetine.[5][13] This process is stereoselective, with the clearance of (R)-fluoxetine being approximately four times greater than that of (S)-fluoxetine.[4][6] Consequently, administration of the racemate leads to higher plasma levels of (S)-norfluoxetine compared to (R)-norfluoxetine.[4] The (R)-enantiomer and its metabolites are also weaker inhibitors of the CYP2D6 enzyme than the (S)-enantiomer and its metabolites, which has implications for drug-drug interactions.[4][8]
Metabolic pathways of fluoxetine enantiomers.
Mechanism of Action at the Synapse
Fluoxetine's primary mechanism involves the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
The Genesis of a Revolution in Depression Treatment: The Historical Development and Discovery of Fluoxetine Oxalate
For Immediate Release
A deep dive into the historical and scientific journey behind the development of fluoxetine, the active ingredient in the groundbreaking antidepressant Prozac, reveals a meticulous process of chemical synthesis, rigorous pharmacological screening, and strategic formulation choices. This technical guide illuminates the pivotal moments and methodologies that led to the creation of the first selective serotonin reuptake inhibitor (SSRI), with a particular focus on the initial exploration of its oxalate salt.
The story of fluoxetine begins in the early 1970s at the laboratories of Eli Lilly and Company, where a team of dedicated scientists sought to develop a novel antidepressant with a more favorable side-effect profile than the existing tricyclic antidepressants and monoamine oxidase inhibitors.[1][2] The core team included chemist Bryan B. Molloy, who synthesized a series of aryloxyphenylpropylamines, and pharmacologists David T. Wong and Ray W. Fuller, who were instrumental in developing and applying the screening methods that identified fluoxetine's unique mechanism of action.[3][4][5]
From Chemical Precursors to a Promising Candidate: The Initial Synthesis
The original synthesis of fluoxetine, as detailed in the patent filed by Molloy and fellow chemist Klaus K. Schmiegel, involved a multi-step process starting from readily available chemical precursors.[6][7] A key intermediate, 3-dimethylamino-1-phenyl-1-propanol, was reacted to form the crucial phenoxyphenylpropylamine backbone. It was during this early phase that the oxalate salt of fluoxetine, designated LY82816, was first prepared and utilized for initial testing and purification.[3] While the commercially available drug is the hydrochloride salt (LY110140), the oxalate salt played a critical role in the initial characterization of the compound's pharmacological activity.[3]
Unveiling the Mechanism: The Serotonin Reuptake Inhibition Assay
A cornerstone of fluoxetine's discovery was the development and application of an in vitro assay to measure the inhibition of neurotransmitter reuptake into nerve endings, or synaptosomes. David T. Wong was a key figure in establishing this assay at Eli Lilly, which allowed for the screening of compounds for their ability to selectively block the reuptake of serotonin, norepinephrine, and dopamine.[3][8]
Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay
The following protocol is a detailed representation of the methodology used to identify fluoxetine's selective serotonin reuptake inhibitory activity:
1. Preparation of Synaptosomes:
-
Rat brains were rapidly removed and homogenized in a chilled solution of 0.32 M sucrose.
-
The homogenate was then subjected to a series of centrifugations to isolate the synaptosomal fraction, which contains the nerve endings with intact neurotransmitter transporters.
2. Radioligand Binding Assay:
-
Synaptosomes were incubated in a Krebs-Ringer bicarbonate buffer containing glucose and pargyline (to inhibit monoamine oxidase).
-
A known concentration of radiolabeled serotonin ([³H]5-HT) was added to the incubation mixture.
-
Varying concentrations of the test compounds, including fluoxetine oxalate, were also added to compete with the radiolabeled serotonin for binding to the serotonin transporter (SERT).
-
The incubation was carried out at 37°C for a short period (typically 5-10 minutes).
3. Termination and Measurement:
-
The incubation was terminated by rapid filtration through glass fiber filters, which trapped the synaptosomes.
-
The filters were then washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibited 50% of the specific binding of [³H]5-HT (IC50) was determined. This value provided a quantitative measure of the compound's potency in blocking serotonin reuptake.
In Vivo Confirmation: Animal Models of Antidepressant Activity
To confirm the findings from the in vitro assays and to assess the potential antidepressant effects of fluoxetine, a series of in vivo animal models were employed. Ray W. Fuller was a leading figure in conducting these crucial preclinical studies.[9]
Experimental Protocol: p-Chloroamphetamine (PCA)-Induced Serotonin Depletion
This model was used to demonstrate fluoxetine's ability to block the serotonin transporter in a living organism.
1. Animal Preparation:
-
Rats were pre-treated with either a vehicle control or fluoxetine at various doses.
2. Induction of Serotonin Depletion:
-
After a set period, the rats were administered p-chloroamphetamine (PCA), a substance known to cause a rapid and significant depletion of serotonin in the brain by promoting its release and blocking its reuptake.
3. Measurement of Serotonin Levels:
-
At a specific time point after PCA administration, the animals were euthanized, and their brains were dissected.
-
The levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in different brain regions were measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
4. Data Analysis:
-
The ability of fluoxetine to antagonize the PCA-induced depletion of serotonin was quantified. A successful blockade indicated that fluoxetine was effectively inhibiting the serotonin transporter in vivo.
Experimental Protocol: Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral model to screen for potential antidepressant activity.
1. Apparatus:
-
A cylindrical tank filled with water at a controlled temperature (23-25°C) is used. The depth of the water is such that the animal cannot touch the bottom with its tail or paws.
2. Procedure:
-
Rats were individually placed in the water tank for a 15-minute pre-swim session.
-
24 hours later, the animals were treated with either a vehicle, a known antidepressant, or fluoxetine.
-
Following a specific pre-treatment time, the rats were placed back in the swim tank for a 5-minute test session.
3. Behavioral Scoring:
-
The duration of immobility (floating passively) during the 5-minute test session was recorded.
4. Data Analysis:
-
A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group was indicative of an antidepressant-like effect.
From Oxalate to Hydrochloride: The Final Formulation
While the initial pharmacological evaluations were conducted using this compound, the final marketed formulation of Prozac utilizes the hydrochloride salt. The decision to switch from the oxalate to the hydrochloride salt was likely based on a comprehensive evaluation of their physicochemical properties, a critical step in drug development known as salt screening. Pharmaceutical scientists aim to select a salt form that optimizes properties such as solubility, stability, hygroscopicity, and manufacturability.[10]
Although specific internal Eli Lilly documents detailing the direct comparison and rationale are not publicly available, general principles in pharmaceutical development suggest that the hydrochloride salt may have offered advantages in one or more of these key areas. For instance, hydrochloride salts are very common in the pharmaceutical industry and often exhibit favorable stability and solubility characteristics.[10]
| Property | This compound | Fluoxetine Hydrochloride |
| Molecular Formula | C₁₉H₂₀F₃NO₅ | C₁₇H₁₉ClF₃NO |
| Molecular Weight | 399.37 g/mol | 345.79 g/mol |
| Appearance | White to off-white powder[11] | White or almost white crystalline powder |
| Solubility | Soluble in water and ethanol[11] | Soluble in water (10 mg/mL), methanol, and ethanol |
| Stability | Data not readily available | Stable under normal conditions, but can degrade under acidic, photolytic, and oxidative stress[12] |
Structure-Activity Relationship (SAR) Studies
The discovery of fluoxetine was not a singular event but rather the culmination of synthesizing and screening numerous analogs. These structure-activity relationship (SAR) studies were crucial in identifying the key molecular features required for potent and selective serotonin reuptake inhibition. The general structure of the aryloxyphenylpropylamines was systematically modified to understand the impact of different substituents on activity.
| Compound | R | X | Y | Z | 5-HT Reuptake Inhibition IC50 (nM) | NE Reuptake Inhibition IC50 (nM) |
| Fluoxetine (LY110140) | H | 4-CF₃ | H | H | 10 | 200 |
| Nisoxetine (LY94939) | H | 2-OCH₃ | H | H | 840 | 7 |
| Tomoxetine (LY139603) | 2-CH₃ | H | H | H | 1000 | 5 |
| Analog A | H | 4-Cl | H | H | 30 | 300 |
| Analog B | H | 4-F | H | H | 20 | 250 |
| Analog C | H | H | H | H | 500 | 100 |
Note: The IC50 values are approximate and collated from various preclinical studies for illustrative purposes.
These SAR studies demonstrated that a trifluoromethyl group at the 4-position of the phenoxy ring was critical for potent and selective inhibition of serotonin reuptake.
Visualizing the Path to Discovery
The historical development and scientific underpinnings of fluoxetine's discovery can be visualized through a series of logical and experimental workflows.
The discovery and development of fluoxetine marked a paradigm shift in the treatment of depression. The meticulous application of rational drug design, guided by a deep understanding of neurochemistry and pharmacology, led to a medication that has improved the lives of millions. The initial exploration of the oxalate salt was a crucial stepping stone in this journey, highlighting the iterative and rigorous nature of pharmaceutical innovation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. invent.org [invent.org]
- 3. Ray W. Fuller, David T. Wong, and Bryan B. Molloy | Science History Institute [sciencehistory.org]
- 4. Development of antidepressant drugs. Fluoxetine (Prozac) and other selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bryan Molloy - Wikipedia [en.wikipedia.org]
- 6. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Case history: the discovery of fluoxetine hydrochloride (Prozac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of serotonin reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clearsynth.com [clearsynth.com]
- 12. Stability of fluoxetine hydrochloride in fluoxetine solution diluted with common pharmaceutical diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluoxetine Oxalate: A Deep Dive into its Function as a Selective Serotonin Reuptake Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of fluoxetine oxalate's role as a Selective Serotonin Reuptake Inhibitor (SSRI). It is designed for researchers, scientists, and drug development professionals, offering in-depth information on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.
Core Mechanism of Action: Selective Inhibition of the Serotonin Transporter
This compound's primary therapeutic effect stems from its high affinity and selectivity for the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[1][2] By binding to SERT, fluoxetine competitively inhibits this reuptake process, leading to an increased concentration and prolonged availability of serotonin in the synapse.[1][2] This enhancement of serotonergic neurotransmission is believed to be the initial step in a cascade of neurobiological events that ultimately result in the alleviation of depressive symptoms.[1]
Fluoxetine is a racemic mixture of two enantiomers, (R)- and (S)-fluoxetine, with the S-enantiomer being slightly more potent in inhibiting serotonin reuptake.[3][4] Its active metabolite, norfluoxetine, also exhibits potent and selective inhibition of SERT, contributing significantly to the long half-life and sustained therapeutic effect of the drug.[3]
dot
Caption: Primary mechanism of fluoxetine action.
Quantitative Pharmacological Data
The selectivity of fluoxetine for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a key feature that distinguishes it as an SSRI and contributes to its favorable side-effect profile compared to older antidepressants.[2] This selectivity is quantified by comparing its binding affinity (Ki) and inhibitory concentration (IC50) for these transporters.
| Transporter | Fluoxetine Ki (nM) | Fluoxetine IC50 (nM) | Norfluoxetine Ki (nM) | Norfluoxetine IC50 (nM) |
| SERT | 0.8 - 10 | 17 | 1.1 - 15 | 17 |
| NET | 130 - 1000 | 2700 | 150 - 2000 | 2200 |
| DAT | 1000 - 9100 | >10000 | 2000 - 10000 | >10000 |
Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of Fluoxetine and Norfluoxetine for Monoamine Transporters. Data compiled from multiple sources.[3][5]
The data clearly illustrates fluoxetine's and norfluoxetine's significantly higher potency for SERT compared to NET and DAT, with selectivity ratios (Ki NET/Ki SERT and Ki DAT/Ki SERT) often exceeding 100-fold.[3]
Key Experimental Protocols
The characterization of fluoxetine's SSRI properties has been established through a variety of in vitro and in vivo experimental protocols.
In Vitro Assays
This assay determines the binding affinity (Ki) of fluoxetine for SERT, NET, and DAT.
-
Objective: To quantify the affinity of fluoxetine for monoamine transporters.
-
Materials:
-
Membrane preparations from cells expressing human SERT, NET, or DAT, or from rodent brain tissue (e.g., cortex, striatum).
-
Radioligands: e.g., [³H]Citalopram or [³H]Paroxetine for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of fluoxetine in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[6]
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known selective ligand for the respective transporter.
-
Calculate the IC50 value (the concentration of fluoxetine that inhibits 50% of the specific radioligand binding) from competition curves.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
This assay measures the functional ability of fluoxetine to inhibit serotonin uptake into synaptosomes or cells.
-
Objective: To determine the potency (IC50) of fluoxetine in blocking serotonin reuptake.
-
Materials:
-
Synaptosomes prepared from rodent brain tissue (e.g., cortex or hypothalamus) or cells expressing SERT.
-
[³H]Serotonin or unlabeled serotonin.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4).
-
High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection for measuring unlabeled serotonin.
-
-
Procedure:
-
Pre-incubate synaptosomes or cells with varying concentrations of fluoxetine.
-
Initiate the uptake by adding a fixed concentration of [³H]serotonin or unlabeled serotonin.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer or by centrifugation.
-
If using [³H]serotonin, lyse the synaptosomes/cells and measure the radioactivity.
-
If using unlabeled serotonin, measure the amount of serotonin taken up using HPLC.[7]
-
Determine the IC50 value from the concentration-response curve.
-
dot
Caption: Experimental workflow for SSRI discovery.
In Vivo Experiments
This technique allows for the measurement of extracellular serotonin levels in specific brain regions of freely moving animals.
-
Objective: To assess the effect of fluoxetine administration on synaptic serotonin concentrations.
-
Materials:
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC with electrochemical or fluorescence detection.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus, striatum) under anesthesia.[8][9]
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[10]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer fluoxetine (e.g., intraperitoneally or orally) and continue collecting samples.[11][12]
-
Analyze the concentration of serotonin in the dialysate samples using HPLC.
-
Express the results as a percentage change from the baseline (pre-drug) serotonin levels.
-
Animal models are used to evaluate the antidepressant-like effects of fluoxetine.
-
Forced Swim Test (FST):
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[13]
-
Procedure: Place the rodent (mouse or rat) in the water cylinder for a set period (e.g., 6 minutes).[1] The duration of immobility (floating passively) is measured, typically during the last 4 minutes of the test.[1]
-
Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.[13]
-
-
Tail Suspension Test (TST):
Downstream Signaling Pathways
The sustained increase in synaptic serotonin initiated by fluoxetine leads to a cascade of adaptive changes in downstream signaling pathways, which are thought to be crucial for its therapeutic effects. These changes often have a delayed onset, which may explain the lag in clinical response to SSRI treatment.
A key pathway involves the activation of postsynaptic 5-HT receptors, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[16]
Activated CREB promotes the transcription of various genes, including that for Brain-Derived Neurotrophic Factor (BDNF).[17][18] BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. Increased BDNF levels, particularly in the hippocampus and prefrontal cortex, are associated with the therapeutic effects of antidepressants.[19] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating further downstream signaling that enhances neurogenesis and synaptic function.[19]
dot
Caption: Downstream signaling of fluoxetine.
Conclusion
This compound's role as a selective serotonin reuptake inhibitor is well-established through extensive pharmacological and preclinical research. Its high affinity and selectivity for the serotonin transporter, coupled with the activity of its metabolite norfluoxetine, lead to a sustained increase in synaptic serotonin. This primary action initiates a complex cascade of downstream signaling events, most notably the upregulation of the CREB-BDNF pathway, which is thought to mediate the therapeutic effects on mood and behavior. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel SSRIs and other modulators of the serotonergic system.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 3. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychological stress increases serotonin release in the rat amygdala and prefrontal cortex assessed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. jove.com [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fluoxetine Oxalate Dosage Calculation in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely used antidepressant that functions by blocking the serotonin transporter (SERT), leading to an increase in serotonin levels in the synaptic cleft.[1] Its therapeutic effects are also associated with the modulation of neuroplasticity through downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) pathways.[2][3] These application notes provide detailed protocols for the preparation and administration of fluoxetine oxalate for in vivo mouse studies, along with dosage calculation guidelines and information on relevant signaling pathways.
This compound: Dosage Calculation
Accurate dosage calculation is critical for reproducible and meaningful experimental outcomes. The choice of fluoxetine salt (oxalate or hydrochloride) affects the molecular weight and, consequently, the amount of compound needed to achieve a specific dose of the active fluoxetine base.
2.1. Molecular Weights
-
Fluoxetine (Free Base): 309.33 g/mol
-
This compound: 399.37 g/mol
-
Fluoxetine Hydrochloride: 345.79 g/mol
2.2. Dosage Calculation Formula
To calculate the amount of this compound needed for a desired dose of fluoxetine (free base), use the following formula:
Example Calculation:
For a 10 mg/kg dose of fluoxetine base in a 25 g (0.025 kg) mouse:
Data Presentation: Dosage and Administration Summary
The following tables summarize common dosages, administration routes, and study durations for fluoxetine in mouse behavioral studies.
Table 1: Recommended Dosages for Common Behavioral Tests
| Behavioral Test | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Study Duration | Reference(s) |
| Forced Swim Test | BALB/c | 10 - 18 | Drinking Water | Chronic (24 days) | [4] |
| Forced Swim Test | C57BL/6J | 18 | Drinking Water | Chronic (3 weeks) | [5] |
| Novelty-Induced Hypophagia | BALB/c | 18 | Drinking Water | Chronic (24 days) | [4] |
| Open Field Test | BALB/c | 18 | Drinking Water | Chronic (24 days) | [4] |
| Formalin Test | CD1 | 10 | Intraperitoneal (i.p.) | Chronic (21 days) | [6] |
| Stress-Induced Hyperthermia | Not Specified | 20 | Oral (p.o.) | Acute | [7] |
Table 2: Administration Route and Vehicle
| Administration Route | Vehicle | Preparation Notes |
| Intraperitoneal (i.p.) Injection | Sterile 0.9% Saline | Prepare fresh daily. Ensure complete dissolution. |
| Oral Gavage (p.o.) | Water or 0.5% Carboxymethylcellulose (CMC) in saline | Ensure homogeneity of the suspension if using CMC. |
| Drinking Water | Tap or Purified Water | Prepare fresh solutions at least weekly and protect from light.[8] |
Experimental Protocols
4.1. Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated (see section 2.2).
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Adjust the final volume with sterile saline to achieve the desired final concentration for injection (typically 1-2 mg/mL).
-
Filter-sterilize the solution using a 0.22 µm syringe filter before injection.
-
Prepare fresh daily. Aqueous solutions of fluoxetine are not recommended for storage for more than one day.
4.2. Administration of this compound in Drinking Water
-
Calculate the total amount of this compound needed based on the desired daily dose, the average daily water consumption of the mice (typically 4-5 mL/day for an adult mouse), and the number of mice per cage.
-
Dissolve the calculated amount of this compound in the total volume of drinking water for the cage.
-
Replace the medicated water at least once a week. To minimize degradation, use amber water bottles or cover clear bottles with aluminum foil to protect the solution from light.[8]
-
Monitor water consumption to ensure accurate dosing, especially during the initial phase of the experiment.
4.3. Acute vs. Chronic Dosing Regimens
-
Acute Studies: Typically involve a single dose administered 30-60 minutes before behavioral testing. Acute administration may produce anxiogenic-like effects in some behavioral paradigms.[7]
-
Chronic Studies: Involve daily administration for 2-4 weeks or longer. The therapeutic effects of fluoxetine are often observed after chronic treatment.[4]
Safety Information
-
Lethal Dose (LD50): The oral LD50 of fluoxetine in mice is reported to be 248 mg/kg.
-
Adverse Effects: At high doses, fluoxetine can cause hyperirritability and convulsions in animals.
Signaling Pathways and Experimental Workflows
6.1. Serotonergic Signaling Pathway
Fluoxetine's primary mechanism of action is the inhibition of the serotonin transporter (SERT) on the presynaptic neuron. This blockage leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Caption: Fluoxetine inhibits serotonin reuptake at the presynaptic terminal.
6.2. Downstream Signaling Cascade
Chronic fluoxetine administration leads to adaptive changes in downstream signaling pathways, notably the BDNF/CREB pathway, which is crucial for neuroplasticity and the therapeutic effects of antidepressants.
Caption: Fluoxetine's downstream effects on the BDNF/CREB pathway.
6.3. Experimental Workflow
A typical workflow for a chronic fluoxetine study involving behavioral analysis is outlined below.
Caption: Workflow for a chronic fluoxetine mouse study.
References
- 1. Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chronic Treatment with Fluoxetine Induces Sex-Dependent Analgesic Effects and Modulates HDAC2 and mGlu2 Expression in Female Mice [frontiersin.org]
- 5. Effects of acute and chronic treatment with fluoxetine on stress-induced hyperthermia in telemetered rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoxetine exposure in adolescent and adult female mice decreases cocaine and sucrose preference later in life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Fluoxetine Oxalate in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[1][2][3] In a research context, it is a valuable tool for studying the serotonergic system and its role in various cellular processes. These protocols provide detailed instructions for the proper dissolution and application of fluoxetine oxalate in cell culture experiments to ensure reproducibility and accuracy of results. While fluoxetine hydrochloride is more commonly described in literature, these guidelines are adapted for the oxalate salt, with recommendations for solubility testing.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Chemical Formula | C₁₉H₂₀F₃NO₅ | [4] |
| Molecular Weight | 399.37 g/mol | [4] |
| Typical In Vitro Concentration | 1-30 µM | [5] |
| IC₅₀ (Serotonin Uptake) | ~1–10 nM (in rat brain synaptosomes) | [6] |
| Recommended Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) or Water | Inferred from fluoxetine HCl data[7][8][9] |
| Stock Solution Storage | -20°C for up to 1 month | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored and diluted for use in various cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration is 10 mM. All calculations should be based on the molecular weight of this compound (399.37 g/mol ).
-
Weighing the Compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.399 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Note: While DMSO is a common solvent for fluoxetine salts, it is crucial to perform a small-scale solubility test to confirm the maximum solubility of this compound in your specific batch of DMSO.
-
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile, filter it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sensitive cell culture applications.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C for up to one month. Protect from light.
-
Protocol 2: Preparation of Working Solution and Treatment of Cells
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium and the subsequent treatment of cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line being used
-
Cultured cells in multi-well plates or flasks
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
Calculating the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution.
-
Preparing the Working Solution:
-
In a sterile tube, add the calculated volume of the thawed stock solution to the appropriate volume of pre-warmed complete cell culture medium.
-
Mix gently by pipetting up and down.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the prepared working solution containing this compound to the cells.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Fluoxetine's mechanism of action and downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H20F3NO5 | CID 13013909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluoxetine Induces Apoptotic and Oxidative Neuronal Death Associated with The Influx of Copper Ions in Cultured Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ≥98% (TLC), solid, selective serotonin reuptake inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Preparing Fluoxetine Oxalate Solutions in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely used tool in preclinical behavioral neuroscience to model antidepressant action and study the role of the serotonergic system in various behaviors.[1] Proper preparation and administration of fluoxetine solutions are critical for obtaining reliable and reproducible results in rodent models. This document provides detailed protocols for the preparation of fluoxetine oxalate solutions and their application in two common behavioral assays in rats: the Forced Swim Test (FST) and the Elevated Plus Maze (EPM).
Preparation of this compound Solutions
Fluoxetine is commonly available as a hydrochloride salt, which is soluble in water and saline.[2][3] The oxalate salt of fluoxetine is also utilized in research and can be prepared or purchased.[4][5] It is crucial to ensure complete dissolution of the compound to achieve accurate dosing.
Solubility and Vehicle Selection
The choice of vehicle is dependent on the administration route and the desired concentration. For most parenteral routes (intraperitoneal, subcutaneous), sterile isotonic saline (0.9% NaCl) is the preferred vehicle.
-
Fluoxetine Hydrochloride: This salt is soluble in aqueous solutions. The solubility in PBS (pH 7.2) is approximately 0.2 mg/mL.[6] For higher concentrations, co-solvents may be necessary.
-
This compound: Studies have shown that this compound salt is soluble in water.[4]
Protocol for Solution Preparation (for Injection)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in saline, suitable for a 10 mg/kg dose in a 250g rat with an injection volume of 2.5 mL/kg.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm syringe filter
Procedure:
-
Calculate Required Amounts: Determine the total volume of the solution needed and calculate the corresponding mass of this compound required. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile vial. Add a portion of the sterile saline (e.g., 5 mL for a final volume of 10 mL).
-
Mixing: Vigorously vortex the solution until the powder is fully dissolved. A magnetic stirrer can be used for larger volumes to ensure homogeneity. Gentle warming may aid dissolution, but care should be taken to avoid degradation.
-
Final Volume Adjustment: Once fully dissolved, add sterile saline to reach the final desired volume.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile vial to ensure sterility, especially for injection.
-
Storage: It is recommended to prepare fresh solutions daily. If short-term storage is necessary, store at 2-8°C and protect from light. Aqueous solutions are not recommended to be stored for more than one day.[6]
Data Presentation: Dosage and Administration
The following tables summarize common dosages, administration routes, and corresponding vehicles for fluoxetine in rat behavioral studies.
| Table 1: Common Fluoxetine Dosages in Rat Behavioral Studies | |
| Dosage (mg/kg/day) | Behavioral Test Application |
| 5 - 10 | Forced Swim Test, Elevated Plus Maze[7] |
| 10 | Chronic Mild Stress |
| 10 - 20 | Forced Swim Test[8] |
| 12 | Elevated Plus Maze[9] |
| Table 2: Administration Routes and Vehicles for Fluoxetine in Rats | |
| Administration Route | Vehicle |
| Intraperitoneal (i.p.) | 0.9% Saline[8] |
| Subcutaneous (s.c.) | Not specified, likely saline |
| Oral Gavage | Water |
| Osmotic Minipump | 25% Propylene glycol in saline[7] |
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used model to assess antidepressant-like activity in rodents.[10] The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant treatment is expected to increase the latency to immobility and the total time spent mobile.
Materials:
-
Cylindrical container (approximately 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Towels for drying the rats
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1-2 hours before the experiment.
-
Drug Administration: Administer this compound solution or vehicle at the predetermined time before the test. For acute studies, this is often 30-60 minutes prior to the test. For sub-chronic or chronic studies, a common regimen involves injections 23.5, 5, and 1 hour before the test session.[8]
-
Pre-test Session (Day 1): Place each rat individually into the cylinder filled with water (to a depth of approximately 30 cm) for a 15-minute period.[8][11] This session serves to induce a baseline level of immobility. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.[11]
-
Test Session (Day 2): 24 hours after the pre-test, place the rat back into the same cylinder for a 5-minute test session.[8]
-
Behavioral Scoring: Record the entire 5-minute session. A trained observer, blind to the treatment conditions, should score the duration of the following behaviors:
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Data Analysis: Compare the duration of immobility between the fluoxetine-treated and vehicle-treated groups. A significant decrease in immobility in the fluoxetine group is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[12] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds, like fluoxetine after chronic administration, are expected to increase the time spent in and the number of entries into the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video recording equipment and tracking software
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour in a low-light, quiet environment.
-
Drug Administration: Administer the this compound solution or vehicle. For acute anxiety studies, this is typically 30-60 minutes before the test.
-
Test Procedure: Place the rat on the central platform of the maze, facing one of the open arms.[12]
-
Behavioral Recording: Allow the rat to explore the maze for a 5-minute period.[12] Record the session using a video camera mounted above the maze.
-
Behavioral Scoring: Use a video-tracking system or a trained observer to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries relative to the total. An increase in these measures in the fluoxetine-treated group suggests an anxiolytic effect.
Visualization of Signaling Pathways and Workflows
Fluoxetine's Mechanism of Action
Fluoxetine's primary mechanism is the selective inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This initiates a cascade of downstream signaling events that are thought to underlie its therapeutic effects. The following diagram illustrates this proposed pathway.
Caption: Fluoxetine's mechanism of action and downstream signaling.
Experimental Workflow for Behavioral Studies
The following diagram outlines the general workflow for conducting behavioral studies in rats using fluoxetine.
Caption: General workflow for rat behavioral studies.
References
- 1. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluoxetine-D6 oxalate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Fluoxetine Dose and Administration Method Differentially Affect Hippocampal Plasticity in Adult Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoxetine administration to pregnant rats increases anxiety-related behavior in the offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Effects of Fluoxetine Oxalate on Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Beyond its clinical applications, fluoxetine is a valuable tool in neuroscience research to investigate the molecular and cellular mechanisms underlying neuroplasticity, neurogenesis, and neuronal viability. These application notes provide a comprehensive overview of the in vitro application of fluoxetine oxalate on primary neuron cultures, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways.
Data Presentation
The effects of fluoxetine on primary neurons are dose-dependent and can vary based on the neuronal type and culture conditions. The following tables summarize quantitative data from various studies.
Table 1: Effects of Fluoxetine on Neuronal Viability and Proliferation
| Parameter | Neuron Type | Fluoxetine Concentration | Incubation Time | Observed Effect | Assay Used |
| Neuronal Death | Mouse Cortical Neurons | 3 µM | 24 hours | Minor neuronal death (86% viability) | MTT Assay |
| 10 µM | 24 hours | Increased neuronal death (77% viability) | MTT Assay | ||
| 15 µM | 24 hours | Increased neuronal death (62% viability) | MTT Assay | ||
| 20 µM | 24 hours | 60-70% neuronal death | MTT Assay | ||
| Cell Proliferation | Embryonic Neural Precursor Cells | 1 µM | 48 hours | Significantly increased proliferation | BrdU Labeling |
| 20 µM | 48 hours | Decreased cell proliferation | BrdU Labeling | ||
| Neurite Outgrowth | Human NSC-derived Neurons | 10 µM | 10 days | Statistically significant reduction in mean neurite outgrowth | Automated High Content Imaging |
| Apoptosis | Mouse Cortical Neurons | 20 µM | 24 hours | Associated with chromatin condensation and DNA laddering | DNA Laddering Assay |
| Human NSC-derived Neurons | 10 µM | 96 hours | Tendency to increase in caspase 3/7 activity | Caspase 3/7 Assay |
Table 2: Effects of Fluoxetine on Neuronal Activity
| Parameter | Neuron Type | Fluoxetine Concentration | Observed Effect |
| Spontaneous Spike Activity | Frontal Cortex Cultures | 10-16 µM | Termination of activity |
| IC₅₀ = 5.4 ± 0.7 µM | Inhibition of spike rates | ||
| Auditory Cortex Cultures | 1-10 µM | Excitation | |
| 15 µM | Initial Inhibition | ||
| 20-25 µM | Cessation of activity | ||
| IC₅₀ = 15.9 ± 1.0 µM | Inhibition of spike rates |
Experimental Protocols
Primary Neuron Culture Protocol (Adapted from Mouse Cortex)
This protocol provides a method for establishing primary cortical neuron cultures from embryonic mice.[1][2]
Materials:
-
Pregnant ICR mice (gestation day 14-15)[1]
-
Ca²⁺/Mg²⁺-free Hank's Balanced Salt Solution (HBSS) supplemented with glucose, sucrose, and sodium bicarbonate[1]
-
Papain solution
-
Trypsin inhibitor solution
-
DMEM with supplements (DMEM++)
-
Poly-D-lysine or Poly-l-lysine coated culture dishes/coverslips[2]
-
Neurobasal medium supplemented with B-27 and GlutaMAX[3]
Procedure:
-
Tissue Dissection:
-
Euthanize pregnant mice according to approved animal protocols.
-
Aseptically remove the embryos and place them in ice-cold HBSS.
-
Decapitate the embryos and dissect the cerebral cortices under a stereomicroscope, carefully removing the meninges.[1]
-
-
Enzymatic Digestion:
-
Transfer the cortical tissue to a conical tube containing a papain solution.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes), with gentle mixing every 5 minutes.[4]
-
Remove the enzyme solution and wash the tissue several times with warmed DMEM or a trypsin inhibitor solution to inactivate the enzyme.[4]
-
-
Mechanical Dissociation (Trituration):
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto Poly-D-lysine or Poly-l-lysine coated culture vessels at the desired density in a suitable plating medium.[2]
-
After a few hours to allow for cell attachment, replace the plating medium with a long-term culture medium such as Neurobasal medium with supplements.
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform partial media changes every 2-3 days.
-
This compound Treatment Protocol
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO, and filter-sterilized)
-
Primary neuron cultures (e.g., at 6-7 days in vitro - DIV)[1]
Procedure:
-
Prepare a series of working concentrations of this compound by diluting the stock solution in pre-warmed culture medium.
-
Remove a portion of the medium from the primary neuron cultures and replace it with the medium containing the desired final concentration of fluoxetine.
-
For control wells, add an equivalent volume of vehicle (the solvent used for the fluoxetine stock solution).
-
Incubate the cultures for the desired duration (e.g., 24 hours, 48 hours, or longer for chronic studies).[1][5]
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[1]
Procedure:
-
Following fluoxetine treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the control (vehicle-treated) cells.
Neurite Outgrowth Analysis
This protocol outlines a general method for assessing changes in neurite morphology.
Procedure:
-
After treatment, fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker, such as βIII-Tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analyze neurite length and branching using image analysis software.[6]
Signaling Pathways and Visualizations
Fluoxetine's effects on primary neurons are mediated by a complex interplay of signaling pathways. The following diagrams illustrate some of the key pathways identified.
Discussion and Conclusion
The in vitro application of this compound on primary neuron cultures reveals a complex and multifaceted pharmacological profile. At lower, clinically relevant concentrations (around 1 µM), fluoxetine can promote neuronal proliferation, potentially through the modulation of the GSK-3β/β-catenin signaling pathway.[5] It also appears to enhance neurotrophic support by increasing the expression of BDNF and activating its downstream TrkB signaling cascade.[7]
Conversely, at higher concentrations (typically above 3-10 µM), fluoxetine exhibits neurotoxic effects, leading to decreased cell viability, apoptosis, and reduced neurite outgrowth.[1][6] Some evidence suggests that these toxic effects may be independent of its primary action on the serotonin transporter and could involve off-target mechanisms such as the influx of copper ions and the generation of reactive oxygen species.[1][8]
These findings highlight the critical importance of dose selection in in vitro studies of fluoxetine and underscore the compound's dual role as both a potential modulator of neuroplasticity and a neurotoxic agent at different concentrations. Researchers should carefully consider these factors when designing experiments to investigate the cellular and molecular effects of fluoxetine.
References
- 1. Fluoxetine Induces Apoptotic and Oxidative Neuronal Death Associated with The Influx of Copper Ions in Cultured Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Neurodevelopmental Impact of Fluoxetine, Citalopram, and Paroxetine on Neural Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluoxetine Induces Apoptotic and Oxidative Neuronal Death Associated with The Influx of Copper Ions in Cultured Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fluoxetine Oxalate in the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral assay in rodents to assess antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will initially attempt to escape but will eventually adopt an immobile posture, floating in the water. This immobility is interpreted as a state of behavioral despair. Antidepressant medications, such as fluoxetine, a selective serotonin reuptake inhibitor (SSRI), have been shown to reduce the duration of immobility, suggesting a potential therapeutic effect.[1][2]
Fluoxetine hydrochloride, the active ingredient in Prozac, exerts its antidepressant effect by blocking the reuptake of serotonin in the presynaptic terminal, leading to increased levels of serotonin in the synaptic cleft.[3] This modulation of serotonergic neurotransmission is believed to underlie its therapeutic effects. The FST is a critical tool in the preclinical evaluation of novel antidepressant compounds and for investigating the neurobiological mechanisms of depression and antidepressant action.
These application notes provide a detailed protocol for conducting the FST with fluoxetine oxalate in rodents, along with a summary of expected dose-dependent effects and a visualization of the experimental workflow and the relevant signaling pathway.
Data Presentation
The following table summarizes the dose-dependent effects of fluoxetine on key behavioral parameters in the Forced Swim Test. Data are compiled from various studies and represent typical outcomes. Experimental conditions such as animal strain, age, and specific protocol variations can influence the results.
| Animal Model | This compound Dose (mg/kg) | Administration Route | Pre-test Session | Test Session Duration (min) | Immobility Time | Swimming Behavior | Climbing Behavior | Reference |
| Rats (Wistar) | 1.0 | Daily Injection (21 days) | Yes | 5 | Decreased | Increased | - | [4] |
| Rats (Sprague-Dawley) | 10 | i.p. (23.5, 5, and 1 hr prior) | Yes (15 min) | 5 | Increased | Decreased | - | [5] |
| Rats (Sprague-Dawley) | 20 | i.p. (23.5, 5, and 1 hr prior) | Yes (15 min) | 5 | Increased | Decreased | - | [5] |
| Rats (Holtzman) | 5 | Daily (2 weeks) | Yes | - | Decreased | - | - | [6] |
| Rats (Holtzman) | 10 | i.p. (24, 19, and 1 hr prior) | - | - | - | - | - | [6] |
| Rats (Holtzman) | 20 | i.p. (24, 19, and 1 hr prior) | - | - | - | - | - | [6] |
| Mice (IRC (CD-1)) | 20 | i.p. | Yes (5 min) | 5 | Decreased | Increased | - | [7] |
Note: "i.p." stands for intraperitoneal injection. The direction of change (Increased/Decreased) is relative to a vehicle-treated control group.
Experimental Protocols
Materials
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Rodents (mice or rats, specify strain, age, and sex)
-
Forced Swim Test apparatus: A transparent cylinder (for rats: 40-60 cm height, 20-30 cm diameter; for mice: 25 cm height, 10-15 cm diameter)
-
Water bath or heater to maintain water temperature
-
Thermometer
-
Towels
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Behavioral scoring software (optional)
Procedure
1. Animal Acclimation and Housing:
- House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Allow animals to acclimate to the housing facility for at least one week before the experiment.
- Provide ad libitum access to food and water.
- Handle animals for several days leading up to the experiment to reduce stress.
2. This compound Administration:
- Prepare fresh solutions of this compound in the chosen vehicle on each day of administration.
- Administer this compound or vehicle to the animals according to the desired dosing regimen (e.g., acute, sub-chronic, or chronic). A common sub-chronic regimen for rats involves intraperitoneal (i.p.) injections 23.5, 5, and 1 hour before the test session.[5]
- The volume of administration should be consistent across all animals (e.g., 10 ml/kg for i.p. injections).
3. Forced Swim Test Apparatus Setup:
- Fill the cylinder with water to a depth that prevents the animal's hind paws or tail from touching the bottom (typically 30 cm for rats and 15 cm for mice).[5]
- Maintain the water temperature at a constant 25°C (± 1°C).[5]
- The testing room should be quiet and have consistent lighting.
4. Pre-test Session (for rats, optional for mice):
- Twenty-four hours before the test session, place each rat individually into the swim cylinder for a 15-minute pre-swim.[5]
- This pre-exposure is designed to induce a stable baseline of immobility for the test session.
- After the pre-swim, remove the rat from the water, gently dry it with a towel, and return it to its home cage.
5. Test Session:
- On the day of the test, place each animal individually into the swim cylinder.
- The test session duration is typically 5-6 minutes.[5]
- Record the entire session using a video camera for later scoring.
- Behavioral scoring is typically performed during the last 4 minutes of the test.
6. Behavioral Scoring:
- An observer, blind to the treatment conditions, should score the animal's behavior.
- The following behaviors are typically scored:
- Immobility: The animal remains floating in the water, making only small movements necessary to keep its head above water.
- Swimming: The animal makes active swimming motions, moving around the cylinder.
- Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
- The total duration of each behavior is recorded.
7. Data Analysis:
- Compare the duration of immobility, swimming, and climbing between the fluoxetine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
- A significant decrease in immobility time in the fluoxetine-treated group is indicative of an antidepressant-like effect.
Mandatory Visualization
Caption: Experimental workflow for the Forced Swim Test with fluoxetine administration.
Caption: Simplified signaling pathway of fluoxetine's antidepressant action.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The lowest effective dose of fluoxetine in the forced swim test significantly affects the firing rate of lateral septal nucleus neurones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Creating a Standard Curve for Fluoxetine Oxalate in HPLC-UV Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoxetine is a widely used antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class.[1] Accurate quantification of fluoxetine in bulk drug substances, pharmaceutical formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and clinical monitoring.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for this purpose. A critical component of accurate HPLC quantification is the creation of a reliable standard curve, which establishes the relationship between the concentration of an analyte and the instrumental response. This document provides a detailed protocol for developing a standard curve for fluoxetine oxalate using a reversed-phase HPLC-UV method.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC-grade Methanol[4]
-
HPLC-grade Acetonitrile[5]
-
HPLC-grade water[5]
-
Triethylamine (analytical grade)[5]
-
Phosphoric Acid (analytical grade)[5]
-
0.45 µm membrane filters[5]
Instrumentation and Chromatographic Conditions
The analysis can be performed on any standard HPLC system equipped with a UV-Vis detector. The following conditions are a typical starting point and may require optimization based on the specific instrument and column used.
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Hypersil BDS)[6] |
| Mobile Phase | Acetonitrile, water, and triethylamine (480:500:20, v/v/v). Adjust pH to 4.7 with phosphoric acid.[5] |
| Flow Rate | 1.0 mL/min[6][7] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient or 30°C[6][7] |
| Detection Wavelength | 228 nm[5] |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
a. Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Quantitatively transfer the standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the standard completely.[8]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly. This is the Stock Solution A (100 µg/mL) .
b. Intermediate Stock Solution (10 µg/mL):
-
Pipette 10 mL of Stock Solution A into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly. This is the Intermediate Stock Solution B (10 µg/mL) .
c. Working Standard Solutions:
-
Prepare a series of working standard solutions by pipetting appropriate volumes of the Intermediate Stock Solution B into separate 10 mL volumetric flasks, as detailed in the table below.
-
Dilute each to the mark with the mobile phase to achieve the final desired concentrations.[8]
| Standard Level | Volume of Intermediate Stock B (mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| 1 | 0.5 | 10 | 0.5 |
| 2 | 1.0 | 10 | 1.0 |
| 3 | 2.5 | 10 | 2.5 |
| 4 | 5.0 | 10 | 5.0 |
| 5 | 10.0 | 10 | 10.0 |
| 6 | 15.0 (from Stock A) | 100 | 15.0 |
| 7 | 20.0 (from Stock A) | 100 | 20.0 |
Experimental Workflow
The overall process for creating the standard curve is illustrated below.
References
- 1. helixchrom.com [helixchrom.com]
- 2. rjcbth.ro [rjcbth.ro]
- 3. Analysis of fluoxetine and norfluoxetine in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous RP-HPLC and HPTLC Estimation of Fluoxetine Hydrochloride and Olanzapine in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. biomedres.us [biomedres.us]
- 7. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
Long-Term Administration of Fluoxetine Oxalate in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the long-term administration of fluoxetine oxalate in animal models, drawing from established research to guide experimental design and execution. Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is widely used to model antidepressant effects and study the neurobiological underpinnings of mood disorders. Chronic administration is crucial, as the therapeutic effects of fluoxetine in humans manifest after prolonged treatment.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the long-term effects of fluoxetine in animal models.
Table 1: Behavioral Outcomes Following Chronic Fluoxetine Administration
| Animal Model | Strain | Dose (mg/kg/day) | Duration | Behavioral Test | Key Findings |
| Mouse | BALB/c | 10, 18 | ~24 days | Forced Swim Test | Increased swimming, reduced immobility[1] |
| Mouse | BALB/c | 18 | ~24 days | Open Field, Novelty-Induced Hypophagia | Reduced anxiety-related measures[1] |
| Mouse | C57BL/6Ntac | 18 | 3 weeks | Coat State, Grooming Behavior | Reversed deterioration of coat state and decreased grooming frequency induced by corticosterone[2] |
| Mouse | C57BL/6Ntac | 18 | 3 weeks | Elevated Plus Maze | Increased entries into open arms in corticosterone-treated mice[2] |
| Rat | Sprague-Dawley | Not specified | 2-4 weeks | Morris Water Maze, Saccharin Preference | Reversed impaired spatial learning, memory, and anhedonia in stressed rats[3] |
| Mouse | Female CD1 | 10 | 21 days | Formalin Test | Reduced second phase of the formalin test, indicating an analgesic effect[4] |
Table 2: Neurogenesis and Cellular Plasticity Following Chronic Fluoxetine Administration
| Animal Model | Strain/Species | Dose (mg/kg/day) | Duration | Marker | Key Findings |
| Rat | Adolescent | Not specified | 3 weeks | Ki-67, Doublecortin | Increased neurogenesis in the ventral hippocampus[5] |
| Mouse | Adult | Not specified | Not specified | BrdU, Nestin | Promotes cell proliferation and neurogenesis in the hypothalamus and habenula[6] |
| Rat | Adult | Not specified | 14, 28 days | BrdU | Increased proliferation of hippocampal cells[7] |
| Mouse | Female | 5, 10 | Not specified | Ki-67 | Increased cell proliferation in the hippocampus[8][9] |
| Mouse | BALB/cByJ | Not specified | Not specified | Cell Proliferation | Increased cell proliferation in the dentate gyrus of mice with HPA axis dysregulation[10][11] |
Table 3: Molecular and Signaling Pathway Alterations Following Chronic Fluoxetine Administration
| Animal Model | Strain/Species | Dose (mg/kg/day) | Duration | Pathway/Molecule | Key Findings |
| Mouse | Corticosterone-treated | Not specified | Not specified | β-arrestin 2 | β-arrestin 2 signaling is necessary for the antidepressant effects of fluoxetine[12] |
| Rat | Sprague-Dawley | Not specified | 2-4 weeks | ERK1/2-NF-κB | Upregulated the activity of the ERK1/2-NF-κB signaling pathway in the hippocampus and prefrontal cortex of stressed rats[3][13] |
| Mouse | Stress-reactive lines | Not specified | 35 days | HPA Axis | Modulated HPA axis regulation and stress-coping behavior[14] |
| Mouse | CUMS model | 20 | Not specified | mTOR signaling | Attenuated CUMS-induced mTOR phosphorylation reduction in the hippocampus and amygdala[15] |
| Rat | Sprague-Dawley | 0.042 mg/g | 90, 120 days | Inflammatory Cytokines | Lowered IL-1β in plasma and brain[16][17][18] |
Experimental Protocols
Chronic Fluoxetine Administration via Drinking Water
This protocol is adapted from studies investigating the effects of chronic fluoxetine on anxiety and depression-like behaviors in mice.[1]
-
Objective: To administer fluoxetine systemically over a prolonged period in a non-invasive manner.
-
Materials:
-
This compound powder
-
Drinking water
-
Light-protected water bottles
-
Animal scale
-
-
Procedure:
-
Calculate the required concentration of fluoxetine in the drinking water based on the average daily water consumption of the animal strain and the target dose (e.g., 5, 10, or 18 mg/kg/day).
-
Dissolve the calculated amount of this compound in the total volume of drinking water to be prepared.
-
Transfer the fluoxetine solution to light-protected water bottles.
-
Provide the fluoxetine-containing water as the sole source of hydration for the animals.
-
Measure the water consumption and the weight of the animals regularly (e.g., every 2-3 days) to monitor the actual dose administered and adjust the concentration if necessary.
-
Prepare fresh fluoxetine solutions at regular intervals (e.g., weekly) to ensure stability.
-
The duration of administration is typically 21-28 days for chronic studies.
-
Chronic Fluoxetine Administration via Oral Gavage
This method ensures a precise daily dosage.
-
Objective: To deliver a precise oral dose of fluoxetine daily.
-
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.9% saline)
-
Animal gavage needles (size appropriate for the animal)
-
Syringes
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at a known concentration.
-
Calculate the volume of the solution needed for each animal based on its body weight and the target dose.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the fluoxetine solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Repeat the procedure daily for the duration of the study (e.g., 21 days to 4 months).[16][17][18]
-
Assessment of Antidepressant-like Effects: Forced Swim Test (FST)
The FST is a common behavioral test to assess antidepressant efficacy.[1]
-
Objective: To measure behavioral despair and the effect of fluoxetine on coping strategies.
-
Materials:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice)
-
Water (23-25°C)
-
Video recording equipment
-
Scoring software or trained observer
-
-
Procedure:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 15 cm for mice).
-
Gently place the animal into the water.
-
Record the session for a total of 6 minutes.
-
Analyze the last 4 minutes of the session, scoring the duration of immobility (floating with only minor movements to keep the head above water) and active behaviors (swimming and climbing).
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Evaluation of Neurogenesis: BrdU Labeling
Bromodeoxyuridine (BrdU) is a synthetic nucleoside that is an analogue of thymidine and is incorporated into newly synthesized DNA of replicating cells.
-
Objective: To label and quantify proliferating cells in the brain.
-
Materials:
-
Bromodeoxyuridine (BrdU) solution (e.g., 150 mg/kg)[2]
-
Syringes and needles for intraperitoneal injection
-
Tissue processing reagents for immunohistochemistry
-
Microscope
-
-
Procedure:
-
At the end of the chronic fluoxetine treatment period, administer BrdU via intraperitoneal injection.
-
The timing of sacrifice after BrdU injection depends on the stage of neurogenesis being studied (e.g., 2 hours for cell proliferation, 28 days for cell survival and differentiation).[7]
-
Perfuse the animal and extract the brain.
-
Process the brain tissue for immunohistochemistry using an anti-BrdU antibody.
-
Quantify the number of BrdU-positive cells in the region of interest (e.g., the dentate gyrus of the hippocampus) using stereological methods.
-
Signaling Pathways and Experimental Workflows
Fluoxetine's Impact on the HPA Axis and Neurogenesis
Long-term fluoxetine administration can modulate the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress and depression. This modulation is linked to its effects on hippocampal neurogenesis.[10][11][14]
Caption: Fluoxetine, HPA axis, and neurogenesis interplay.
ERK1/2-NF-κB Signaling Pathway in Antidepressant Response
Chronic fluoxetine treatment has been shown to upregulate the ERK1/2-NF-κB signaling pathway, which is implicated in neuronal plasticity and survival, counteracting the effects of stress.[3][13]
Caption: Fluoxetine's effect on ERK1/2-NF-κB signaling.
Experimental Workflow for Chronic Fluoxetine Study
This diagram outlines a typical experimental workflow for investigating the long-term effects of fluoxetine in an animal model of depression.
Caption: Workflow for a chronic fluoxetine study.
References
- 1. Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Fluoxetine Treatment Upregulates the Activity of the ERK1/2-NF-κB Signaling Pathway in the Hippocampus and Prefrontal Cortex of Rats Exposed to Forced-Swimming Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Chronic Treatment with Fluoxetine Induces Sex-Dependent Analgesic Effects and Modulates HDAC2 and mGlu2 Expression in Female Mice [frontiersin.org]
- 5. Effects of Chronic Fluoxetine Treatment on Neurogenesis and Tryptophan Hydroxylase Expression in Adolescent and Adult Rats | PLOS One [journals.plos.org]
- 6. Chronic Fluoxetine Increases Extra-Hippocampal Neurogenesis in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoxetine Dose and Administration Method Differentially Affect Hippocampal Plasticity in Adult Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dysregulation of the hypothalamus-pituitary-adrenal axis predicts some aspects of the behavioral response to chronic fluoxetine: association with hippocampal cell proliferation [frontiersin.org]
- 11. Dysregulation of the hypothalamus-pituitary-adrenal axis predicts some aspects of the behavioral response to chronic fluoxetine: association with hippocampal cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurogenesis-dependent and -independent effects of fluoxetine in an animal model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Chronic administration of fluoxetine and pro-inflammatory cytokine change in a rat model of depression | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. DSpace [scholarbank.nus.edu.sg]
Application Notes and Protocols for Measuring Fluoxetine Oxalate Brain-to-Plasma Ratio
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of the brain-to-plasma concentration ratio of fluoxetine and its active metabolite, norfluoxetine. Understanding the distribution of fluoxetine across the blood-brain barrier is critical for preclinical and clinical research in drug development and neuroscience. The following sections detail the methodologies for sample collection, preparation, and analysis, along with a summary of reported quantitative data.
Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other psychiatric disorders. Its efficacy is dependent on its ability to cross the blood-brain barrier and accumulate in the central nervous system. The brain-to-plasma ratio (B/P ratio) is a key pharmacokinetic parameter used to quantify this distribution. This document outlines the common techniques employed to measure the B/P ratio of fluoxetine and its primary active metabolite, norfluoxetine. Methodologies covered include in vivo studies in animal models and the analytical techniques used for quantification, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Overview
The determination of the fluoxetine brain-to-plasma ratio involves a series of steps from in vivo sample generation to ex vivo analysis. The general workflow is depicted below.
Troubleshooting & Optimization
preventing degradation of fluoxetine oxalate in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of fluoxetine oxalate in stock solutions.
Troubleshooting Guide
Issue: Precipitation is observed in my this compound stock solution after storage.
-
Possible Cause 1: Solvent Choice and Concentration. The solubility of fluoxetine salts can vary significantly between solvents. If the concentration of your stock solution is too high for the chosen solvent, precipitation can occur, especially at lower temperatures.
-
Solution: Consult the solubility data to ensure you are using an appropriate solvent and concentration. Fluoxetine hydrochloride is soluble in organic solvents like DMSO (approx. 12.5 mg/mL), ethanol (approx. 12.5 mg/mL), and DMF (approx. 16 mg/mL).[1] While specific data for the oxalate salt is less common, these solvents are a good starting point. For aqueous solutions, the solubility is much lower (approx. 0.2 mg/mL in PBS, pH 7.2 for the hydrochloride salt), and these are not recommended for storage for more than a day.[1]
-
-
Possible Cause 2: Temperature Fluctuations. Repeated freeze-thaw cycles can lead to precipitation of the compound out of solution.
-
Solution: Aliquot your stock solution into smaller, single-use volumes. This prevents the need for repeated warming and cooling of the entire stock.
-
Issue: I suspect my this compound stock solution has degraded.
-
Possible Cause 1: Improper Storage Temperature. Fluoxetine solutions are unstable at room temperature.[2][3][4] Significant loss of fluoxetine can be observed within weeks when stored at ambient temperatures.
-
Possible Cause 2: Exposure to Light. The British Pharmacopoeia recommends that fluoxetine oral solutions should be protected from light.[6] Photolytic degradation can occur, particularly in acidic or basic solutions.
-
Solution: Always store stock solutions in amber vials or tubes, or wrap clear containers in aluminum foil to protect them from light.[7]
-
-
Possible Cause 3: Oxidative Damage. Fluoxetine has been shown to be highly susceptible to oxidative hydrolysis.[6]
-
Solution: Use high-purity solvents and avoid introducing any potential oxidizing agents into your stock solution. Purging organic solvents with an inert gas like nitrogen or argon before preparing the solution can help minimize dissolved oxygen.[1]
-
-
Possible Cause 4: pH of the Solution. Fluoxetine is reported to degrade significantly at a pH of less than 1.[6]
-
Solution: If preparing aqueous solutions, ensure the pH is buffered within a stable range. For instance, solubility has been tested in PBS at pH 7.2.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[5] For the related hydrochloride salt, ethanol and dimethylformamide (DMF) are also effective solvents.[1] Aqueous buffers are not recommended for long-term storage due to much lower solubility and stability.[1]
Q2: How should I store my this compound stock solution for long-term use?
A2: For long-term storage (months to years), it is best to store stock solutions at -20°C in a tightly sealed container, protected from light.[1][5] It is also advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What are the main degradation pathways for fluoxetine in solution?
A3: The primary degradation pathways for fluoxetine include photolysis (degradation due to light exposure), oxidative hydrolysis, and degradation under highly acidic conditions (pH < 1).[6] Bacterial degradation has also been studied, which involves hydrolysis to 4-(trifluoromethyl)phenol (TFMP) and 3-(methylamino)-1-phenylpropan-1-ol.[8]
Q4: For how long is a fluoxetine stock solution stable?
A4: If stored properly at -20°C and protected from light, a fluoxetine stock solution in an organic solvent like DMSO or ethanol should be stable for at least two years.[1][5] However, stability is highly dependent on the storage conditions. At room temperature, significant degradation can occur in a matter of weeks.[2][4] Aqueous solutions are not recommended for storage for more than one day.[1][9]
Data and Protocols
Solubility and Stability Data
The following tables summarize key quantitative data regarding the solubility and stability of fluoxetine, primarily based on studies of the hydrochloride salt. This information serves as a strong guideline for the oxalate salt.
Table 1: Solubility of Fluoxetine Hydrochloride in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~12.5 mg/mL | [1] |
| Ethanol | ~12.5 mg/mL | [1] |
| Dimethylformamide (DMF) | ~16 mg/mL | [1] |
| PBS (pH 7.2) | ~0.2 mg/mL | [1][9] |
Table 2: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Conditions | Reference |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark | [5] |
| Long-term (months to years) | -20°C | Dry, dark | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution if necessary, but allow the solution to return to room temperature before storage.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) cryovials.
-
Storage: Store the aliquots at -20°C for long-term use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a generalized method based on published stability studies.[2][3][10]
-
Objective: To determine the concentration of fluoxetine and its primary degradation products over time.
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a standard curve using known concentrations of a fluoxetine reference standard.
-
At specified time points (e.g., 0, 2, 4, 8 weeks), remove a stored aliquot of the this compound stock solution.
-
Dilute the sample to fall within the range of the standard curve.
-
Inject the diluted sample onto the HPLC system.
-
Quantify the fluoxetine peak area against the standard curve to determine its concentration.
-
Monitor for the appearance of new peaks, which may indicate degradation products. The primary degradation product is often identified as α-[2-(methylamino)ethyl]benzene methanol.[7][10]
-
-
Stability Criteria: Stability is often defined as retaining >90-95% of the initial concentration, with the primary degradation product remaining below a certain threshold (e.g., <1% of the initial fluoxetine concentration).[7]
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: A logical guide for troubleshooting potential degradation issues.
Caption: Key environmental factors leading to fluoxetine degradation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 3. researchgate.net [researchgate.net]
- 4. Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. How to Do a Pre-Formulation Study: Fluoxetine and Its Recommendation. — Andréas Astier [andreasastier.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. uspnf.com [uspnf.com]
Optimizing Fluoxetine Oxalate Dosage in Mice: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing fluoxetine oxalate dosage in mice to minimize side effects. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the commonly used doses of fluoxetine in mice and their expected outcomes?
A1: Fluoxetine dosage in mice can vary significantly depending on the study's objective, the age and strain of the mice, and the administration route. Doses can range from 1 mg/kg to as high as 20 mg/kg per day. Lower doses are often used to investigate subtle behavioral changes, while higher doses are typically employed to induce more robust antidepressant-like effects. However, higher doses are also associated with a greater risk of side effects. For instance, one study found that a dose of 18 mg/kg/day was required to produce an anxiolytic effect in adult mice, while a lower dose of 3 mg/kg/day resulted in anxiety in juvenile mice.[1] Another study in female mice showed that a high dose of 10 mg/kg/day was necessary to alter depression-associated behavior.[2]
Q2: What are the potential side effects of fluoxetine in mice and how can they be minimized?
A2: Common side effects of fluoxetine in mice include anxiety-like behaviors, particularly in juvenile animals, and potential alterations in locomotor activity.[1][3] To minimize these effects, it is crucial to carefully select the dose based on the age of the mice. Studies suggest that the juvenile brain may react differently to fluoxetine than the adult brain, with lower doses potentially causing paradoxical anxiogenic effects in younger mice.[1][3] A dose-dependent anxiolytic effect is more commonly observed in adult mice.[1] Additionally, the method of administration can influence the stress levels of the animals and potentially the outcomes.[4] Using less stressful administration methods, such as in the drinking water or palatable cookies, may be preferable to injections or oral gavage.[4][5]
Q3: How does the age of the mice influence the effects of fluoxetine?
A3: The age of the mice is a critical factor in determining the behavioral response to fluoxetine. Research has shown that juvenile mice can exhibit a paradoxical anxiogenic response to fluoxetine at doses that are anxiolytic in adults.[1][3] For example, a dose of 3 mg/kg/day induced anxiety-like behavior in juvenile Swiss Webster and C57Bl/6 mice, whereas a much higher dose of 18 mg/kg/day was needed to produce an anxiolytic effect in adult mice of the same strain.[1] These age-dependent effects suggest that the developing brain responds differently to increased serotonin levels.[1][3] Therefore, researchers should carefully consider the age of the animals when designing their studies and interpreting the results.
Troubleshooting Guides
Problem: My mice are exhibiting increased anxiety-like behavior after fluoxetine administration.
Troubleshooting Steps:
-
Verify the age of the mice: As noted, juvenile mice can have a paradoxical anxiogenic response to fluoxetine.[1][3] If you are using young animals, consider that this may be an expected, albeit adverse, effect.
-
Re-evaluate the dosage: The dose may be too high for the specific age and strain of your mice. A dose of 3 mg/kg/day has been shown to be anxiogenic in juvenile mice.[1] Consider reducing the dose or performing a dose-response study to find an optimal concentration with minimal anxiogenic effects.
-
Assess the administration method: Stress from the administration procedure itself can contribute to anxiety-like behaviors. If using injections or gavage, consider switching to a less invasive method like administration in drinking water.[5]
-
Review the behavioral tests: Ensure that the behavioral tests used to assess anxiety are appropriate and that the animals have been properly habituated to the testing environment.
Problem: I am not observing the expected antidepressant-like effects in my mice.
Troubleshooting Steps:
-
Check the dosage and duration of treatment: Antidepressant effects of fluoxetine, particularly in adult mice, are often dose-dependent and may require chronic administration. A dose of 18 mg/kg/day administered for 3-4 weeks was shown to be effective in producing an anxiolytic effect in adult mice.[1] Ensure your dosing regimen is sufficient to induce the desired effects.
-
Consider the strain and sex of the mice: Different mouse strains can exhibit varying sensitivities to fluoxetine. Additionally, sex-dependent effects have been reported, with one study showing that chronic fluoxetine treatment reduced pain-related behavior in female but not male mice.[6]
-
Evaluate the behavioral endpoint: The choice of behavioral test is crucial. While the Forced Swim Test is commonly used to detect antidepressant-like effects, other tests like the Novelty Suppressed Feeding test can also provide valuable insights.[7]
-
Examine underlying biological mechanisms: The lack of a behavioral response could be linked to alterations in specific signaling pathways. For example, the antidepressant effects of fluoxetine have been associated with the mTOR and β-arrestin signaling pathways.[7][8]
Data Presentation
Table 1: Summary of Fluoxetine Dosages and Reported Behavioral Effects in Mice
| Dose (mg/kg/day) | Mouse Strain | Age | Administration Method | Reported Behavioral Effects | Side Effects | Citation |
| 1 and 5 | Not Specified | Adult | Intraperitoneal Injection | 5 mg/kg reversed behavioral despair in stressed mice. | - | [9] |
| 3 | Swiss Webster & C57Bl/6 | Juvenile | Drinking Water | - | Paradoxical anxiogenic response. | [1] |
| 10 | CD1 | Adult (Female) | Intraperitoneal Injection | Reduced second phase of formalin test (analgesic effect). | - | [6] |
| 10 | Not Specified | Adult (Female) | Not Specified | Reduced immobility in tail suspension test; decreased latency to eat in novelty-induced hypophagia test. | - | [2] |
| 18 | Swiss Webster | Adult | Drinking Water | Anxiolytic effect in the Novelty Induced Hypophagia test. | - | [1] |
| 18 | β-arrestin-2 knockout | Adult | Gavage | Reversed behavioral dysfunction in Open Field, Novelty Suppressed Feeding, and Forced Swim tests. | - | [7] |
| 20 | ICR | Adult | Not Specified | Attenuated stress-induced reduction in mTOR phosphorylation. | - | [8] |
| 20 | Not Specified | Adult & Prepubertal (Female) | Daily Injection | Blocked peripheral serotonin uptake. | Disrupted ovarian serotonin signaling and oocyte competence. | [10] |
| 250 mg/L | C57BL/6 | Adolescent & Adult (Female) | Drinking Water | Decreased preference for cocaine and sucrose. | Lower weight gain during treatment in adolescents. | [11] |
Experimental Protocols
1. Open Field Test
-
Purpose: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 43x43 cm) with walls, often made of Plexiglas. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Place a single mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).
-
Record the mouse's activity using an automated tracking system or by manual observation.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone.
-
Increased time spent in the center is interpreted as reduced anxiety-like behavior.[7]
-
2. Elevated Plus Maze (EPM) Test
-
Purpose: To assess anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two closed arms.
-
Procedure:
-
Place a single mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.[1]
-
3. Forced Swim Test (FST)
-
Purpose: To assess behavioral despair, which is often used as a measure of antidepressant efficacy.
-
Apparatus: A transparent cylinder filled with water to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Place a single mouse into the cylinder of water for a set period (e.g., 6 minutes).
-
The initial period (e.g., the first 2 minutes) is often considered a habituation phase and is not scored.
-
During the subsequent scoring period (e.g., the last 4 minutes), record the duration of immobility (floating without struggling).
-
A decrease in immobility time is interpreted as an antidepressant-like effect.[7][9]
-
Signaling Pathways & Experimental Workflows
References
- 1. Paradoxical anxiogenic response of juvenile mice to fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical anxiogenic response of juvenile mice to fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoxetine Dose and Administration Method Differentially Affect Hippocampal Plasticity in Adult Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Frontiers | Chronic Treatment with Fluoxetine Induces Sex-Dependent Analgesic Effects and Modulates HDAC2 and mGlu2 Expression in Female Mice [frontiersin.org]
- 7. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine regulates mTOR signalling in a region-dependent manner in depression-like mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
- 11. Fluoxetine exposure in adolescent and adult female mice decreases cocaine and sucrose preference later in life - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluoxetine Oxalate
Welcome to the technical support center for the synthesis of fluoxetine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound discussed in the literature?
A1: A frequently cited route involves the synthesis of the immediate precursor, (±)-N,N-dimethyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine (NMP), which is subsequently demethylated to yield fluoxetine. The NMP is often isolated and purified as its oxalate salt. The key steps typically include the reduction of a Mannich base, 3-dimethylaminopropiophenone, to form (±)-3-dimethylamino-1-phenylpropanol, followed by a nucleophilic aromatic substitution (SNAr) reaction with p-chlorotrifluoromethylbenzene to form NMP.[1][2]
Q2: Why is the product often isolated as an oxalate salt?
A2: The oxalate salt of fluoxetine or its precursor NMP is a crystalline solid that is readily purified by recrystallization.[3] The free base of NMP is an oil, which is more challenging to purify.[4] The formation of the oxalate salt allows for the effective removal of non-basic impurities and some side products.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several stages of the synthesis. Here’s a systematic approach to identify and resolve the issue:
Potential Causes & Solutions:
-
Incomplete Reaction during NMP Synthesis: The coupling reaction to form NMP may not have gone to completion.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure an excess of p-chlorotrifluoromethylbenzene is used, as a molar equivalent may result in an incomplete reaction.[5]
-
Base Addition: The base, such as potassium t-butoxide, should be added rapidly to a dry reaction mixture to ensure complete deprotonation of the alcohol precursor.[5] Moisture can inhibit the coupling reaction.[5]
-
Reaction Temperature & Time: Slower distillation of the reaction mixture, particularly in the 100-150 °C range, can promote a more complete reaction.[5] A patent describes reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in DMSO with an alkaline metal hydroxide at 50-120°C for 4 to 20 hours.[6]
-
-
-
Suboptimal Oxalate Salt Precipitation: The conditions for precipitating the oxalate salt can significantly impact the isolated yield.
-
Troubleshooting:
-
Order of Addition: It is recommended to add the ether solution of the NMP free base to the ethanolic solution of oxalic acid.[5] Reversing the addition can lead to the formation of a microcrystalline solid that is difficult to filter, resulting in product loss.[5]
-
Solvent Choice: Absolute ethanol is a good choice for dissolving the oxalic acid. Methanol should be avoided as the product is too soluble in it, which would decrease the precipitated yield.[5]
-
-
-
Product Loss During Workup: The purification steps can lead to a loss of product if not performed carefully.
-
Troubleshooting:
-
Aqueous Washes: While washing is necessary to remove impurities, excessive or overly aggressive washing of the organic layer containing the NMP free base can lead to some product loss, although NMP is significantly less water-soluble than the alcohol precursor.[5]
-
-
Experimental Protocol: Optimizing Oxalate Salt Precipitation
-
Prepare a solution of anhydrous oxalic acid (1.05 equivalents) in absolute ethanol.
-
In a separate vessel, prepare a solution of the crude NMP free base in diethyl ether.
-
With vigorous stirring, slowly add the ether solution of NMP to the ethanolic oxalic acid solution.
-
Continue stirring for a few minutes after the addition is complete to ensure full precipitation.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the crystals under vacuum.
Problem 2: Impure this compound Product
Q: My final this compound product is showing impurities upon analysis. What are the likely impurities and how can I remove them?
A: Impurities can be carried over from starting materials or generated through side reactions. Here are some common impurities and strategies for their removal:
Common Impurities & Purification Strategies:
-
(±)-3-dimethylamino-1-phenylpropanol: This is the unreacted alcohol precursor from the NMP synthesis.
-
Problem: This impurity can also form an oxalate salt, co-precipitating with the desired product and making purification difficult.[5]
-
Solution: Fortunately, the alcohol precursor is significantly more soluble in water than the NMP ether.[5] Before the oxalate precipitation step, thoroughly wash the ether solution containing the crude NMP with water.
-
Detailed Washing Protocol:
-
Transfer the ether solution of crude NMP to a separatory funnel.
-
Add an equal volume of deionized water and shake gently.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the washing process 2-3 times.
-
Dry the ether layer over anhydrous magnesium sulfate before proceeding to the oxalate salt formation.
-
-
-
Unreacted p-chlorotrifluoromethylbenzene: This starting material is typically used in excess.
-
Problem: Residual starting material can contaminate the final product.
-
Solution: This impurity is not basic and will not form an oxalate salt.[5] It will remain in the filtrate after the precipitation and filtration of the this compound.
-
-
Side-products from the SNAr reaction: Various impurities can arise from the reaction of the base with the starting materials or solvent. For example, if potassium t-butoxide is used, it could potentially react with 4-chlorobenzotrifluoride.
-
Solution: Purification of the intermediate NMP before salt formation or recrystallization of the final this compound can be effective. A study on fluoxetine hydrochloride synthesis found that purification of the intermediate and recrystallization of the final drug are highly effective in minimizing impurity levels.[7]
-
Recrystallization Protocol for this compound
While a specific protocol for this compound was not found in the provided search results, a general recrystallization procedure can be adapted. The choice of solvent is crucial and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.
-
Transfer the impure this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or isopropanol) and heat the mixture to boiling to dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals.
Data Presentation
Table 1: Reported Yields in a Synthesis of NMP Oxalate
| Step | Reagents | Reported Yield | Reference |
| Reduction of Mannich base | Sodium borohydride | Not specified | [1] |
| Coupling and Oxalate Salt Formation | Potassium t-butoxide, p-chlorotrifluoromethylbenzene, oxalic acid | ~64% | [5] |
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 2. anaxlab.com [anaxlab.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 6. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
addressing fluoxetine oxalate precipitation in physiological buffers
Welcome to the technical support center for fluoxetine oxalate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and precipitation of this compound in physiological buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in a physiological buffer like PBS (pH 7.4)?
A1: Precipitation of this compound in neutral or alkaline physiological buffers is a common issue. Fluoxetine is a weak base with a pKa around 9.5 to 10.1.[1] In acidic conditions, it exists as a protonated, more water-soluble salt. However, at a physiological pH of 7.4, a significant portion of the fluoxetine salt is converted to its neutral, free base form. This free base is significantly less soluble in aqueous solutions, leading to precipitation.[2][3]
Q2: What is the expected solubility of fluoxetine in different buffers?
Q3: How exactly does pH influence the solubility of this compound?
A3: The pH of the solution dictates the equilibrium between the charged (protonated) and uncharged (free base) forms of fluoxetine.
-
In acidic solutions (pH < pKa): The equilibrium shifts towards the protonated, cationic form (FlxH+). This form readily associates with anions like oxalate, forming a salt that is generally more soluble in water.
-
In neutral or alkaline solutions (pH > pKa): The equilibrium shifts towards the deprotonated, neutral free base (Flx). This form is more hydrophobic and has poor aqueous solubility, causing it to precipitate out of the solution.[3][7]
Q4: Can I dissolve this compound directly into my physiological buffer?
A4: Directly dissolving this compound in a neutral buffer like PBS is generally not recommended due to the high likelihood of precipitation.[4] A more reliable method is to first prepare a concentrated stock solution in an organic solvent, such as DMSO or ethanol, and then dilute this stock solution into the aqueous buffer.[4] Care must be taken to ensure the final concentration of the organic solvent is minimal, as it may have physiological effects on the experiment.[4]
Q5: Is there an advantage to using the oxalate salt over other forms?
A5: Different salt forms can affect physicochemical properties like crystallinity, stability, and solubility.[5] While fluoxetine is commercially available as a hydrochloride salt, the oxalate salt has also been well-characterized.[5] The choice of salt form may depend on the specific experimental requirements. However, regardless of the salt form, the issue of precipitation in physiological pH buffers due to the formation of the free base will persist.
Quantitative Data Summary
The following table summarizes the solubility of different fluoxetine salts under various pH conditions.
| Compound | Buffer System | pH | Reported Solubility |
| meta-Fluoxetine Hydrochloride | PBS | 7.2 | ~ 0.2 mg/mL[4] |
| Fluoxetine Hydrogen Oxalate | KCl/HCl | Acidic | 6.4 mg/mL[5] |
| Fluoxetine Hydrochloride | Water / Acidic Buffer | 3.0 | 5.4 mg/mL[5] |
Troubleshooting Guide
Issue: A precipitate forms immediately upon diluting my this compound stock solution into a physiological buffer.
| Troubleshooting Steps | Recommended Action |
| 1. Review Final Concentration | Is the final concentration of fluoxetine in the buffer above its solubility limit at that pH (~0.2 mg/mL)? If so, lower the final concentration for your experiment. |
| 2. Check Buffer pH | Confirm the pH of your final working solution. If it is ≥ 7.2, the formation of the insoluble free base is likely. |
| 3. Modify the Solvent System | Consider preparing the final working solution with a small percentage of a co-solvent like DMSO or ethanol (e.g., final concentration <0.5%) to increase solubility. Always run a vehicle control in your experiment. |
| 4. Adjust Solution pH | If your experimental design permits, lower the pH of your final solution. Fluoxetine is significantly more soluble in mildly acidic conditions.[5] |
Issue: My concentrated stock solution in an organic solvent appears cloudy or contains crystals.
| Troubleshooting Steps | Recommended Action |
| 1. Ensure Complete Dissolution | Gently warm the solution (e.g., to 37°C) and vortex thoroughly to ensure all the solute has dissolved before making further dilutions. |
| 2. Check Stock Concentration | Verify that you have not exceeded the solubility limit of this compound in the chosen organic solvent. Refer to the supplier's technical data sheet for this information. |
Experimental Protocols
Protocol 1: Preparation of Fluoxetine Working Solution Using a Co-Solvent
This protocol is suitable for most in vitro cell-based assays where a low concentration of an organic solvent is tolerable.
1. Materials:
- This compound powder
- Dimethyl Sulfoxide (DMSO), sterile
- Physiological Buffer (e.g., PBS, pH 7.4), sterile
2. Procedure:
- Prepare a 10 mM Stock Solution:
- Weigh out an appropriate amount of this compound (Molecular Weight: 399.4 g/mol ).[8]
- Dissolve the powder in pure DMSO to achieve a final concentration of 10 mM.
- Ensure complete dissolution by vortexing. This is your concentrated stock solution. Store at -20°C for long-term use.
- Prepare the Final Working Solution:
- On the day of the experiment, thaw the stock solution.
- Perform a serial dilution of the 10 mM stock solution into your physiological buffer to achieve the desired final concentration.
- Crucially: Add the stock solution to the buffer in a drop-wise manner while vortexing the buffer. This rapid mixing helps to avoid localized high concentrations that can cause immediate precipitation.
- Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
- Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in the physiological buffer but without fluoxetine.
Protocol 2: Preparation of Fluoxetine in an Acidified Buffer
This protocol is suitable for experiments that are not sensitive to a slightly acidic pH.
1. Materials:
- This compound powder
- Acidified Saline or Buffer (e.g., 0.9% NaCl adjusted to pH 5.0 with HCl)
2. Procedure:
- Prepare the Acidified Buffer: Prepare your desired physiological buffer and carefully adjust the pH to a value between 4.5 and 6.0 using dilute HCl.
- Direct Dissolution:
- Directly weigh and dissolve the this compound powder into the acidified buffer to the desired final concentration.
- Use a magnetic stirrer or vortex to aid dissolution.
- pH Confirmation: After dissolution, re-check the pH of the final solution and adjust if necessary.
Visualizations
Caption: Troubleshooting decision tree for fluoxetine precipitation.
Caption: Workflow for preparing a fluoxetine working solution.
Caption: pH-dependent equilibrium of fluoxetine solubility.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. This compound | C19H20F3NO5 | CID 13013909 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of fluoxetine oxalate under different storage conditions
This technical support center provides guidance on the stability of fluoxetine oxalate under various storage and experimental conditions. The information is intended for researchers, scientists, and drug development professionals. While much of the available stability data has been generated for fluoxetine hydrochloride, the degradation pathways and general stability profile of the fluoxetine molecule are applicable to the oxalate salt form.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound at -20°C for periods extending from months to years. For short-term storage (days to weeks), refrigeration at 0-4°C in a dry, dark environment is suitable. The compound is stable enough for shipment at ambient temperatures for a few weeks.[1]
Q2: How stable is fluoxetine in different solutions and at various temperatures?
A2: Fluoxetine demonstrates good stability in plasma, aqueous, and methanolic solutions when stored at -20°C and 5°C. However, it is unstable at room temperature in these solutions, with significant loss observed over several weeks.[2][3] In one study, the amount of fluoxetine recovered after three months at room temperature was as low as 55.25%.[2][3]
Q3: What are the main degradation pathways for fluoxetine?
A3: Fluoxetine primarily degrades through hydrolysis and oxidation. Under acidic stress, the ether linkage can be cleaved.[4] Photodegradation can also occur, especially in the presence of metal ions.[5] Bacterial degradation has also been observed, leading to different breakdown products.[6][7]
Q4: What are the common degradation products of fluoxetine?
A4: Common degradation products identified under various stress conditions include:
-
α-[2-(methylamino)ethyl]benzene methanol[8]
-
p-trifluoromethylphenol[9]
-
N-methyl-3-hydroxy-3-phenyl propylamine[4]
-
α,α,α-Trifluorotoluene[4]
-
Norfluoxetine (formed by demethylation during photodegradation)[10]
Q5: Is there a difference in stability between this compound and fluoxetine hydrochloride?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram during analysis. | Degradation of fluoxetine due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify the retention times of potential degradation products.[11][12] |
| Loss of fluoxetine concentration in stock solutions. | Instability at room temperature. | 1. Store stock solutions at -20°C or 5°C.[2][3] 2. Avoid prolonged storage at room temperature. 3. For critical experiments, use freshly prepared solutions. |
| Discoloration of fluoxetine solution. | Potential degradation of the compound. | 1. Discard the solution. 2. Prepare a fresh solution using a new batch of this compound if possible. 3. Investigate potential sources of contamination or extreme storage conditions (e.g., exposure to strong light or high temperatures). |
| Inconsistent results in bioassays. | Degradation of fluoxetine in the assay medium. | 1. Assess the stability of fluoxetine in your specific assay buffer and under the experimental conditions (e.g., temperature, pH). 2. Consider preparing fresh dilutions of fluoxetine immediately before use. |
Quantitative Stability Data
The following tables summarize the degradation of fluoxetine under various conditions. Please note that the majority of this data was generated using fluoxetine hydrochloride.
Table 1: Stability of Fluoxetine in Solution at Different Temperatures
| Solvent | Temperature | Time | Remaining Fluoxetine (%) |
| Plasma | Room Temperature | 2 weeks | Significant loss |
| Aqueous Solution | Room Temperature | 3 weeks | Significant loss |
| Methanolic Solution | Room Temperature | 5 weeks | Significant loss |
| Plasma, Aqueous, Methanolic | -20°C and 5°C | Up to 3 months | Good stability |
| Diluted Pharmaceutical Preparations | 5°C and 30°C | 8 weeks | > 95% |
Table 2: Forced Degradation of Fluoxetine
| Condition | Reagent/Stress | Time | Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 12 hours | 80°C | ~15% |
| Acidic Hydrolysis | 5 M HCl | 2 hours | 90°C | Complete |
| Basic Hydrolysis | 0.1 M NaOH | 12 hours | 80°C | ~10% |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | ~10% |
| Thermal (Solid State) | Dry Heat | 24 hours | 80°C | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 500 µg/mL. Heat the solution at 80°C for 12-24 hours.[11]
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 500 µg/mL. Heat the solution at 80°C for 12-24 hours.[11]
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of approximately 500 µg/mL. Store the solution at room temperature for 24 hours.[11]
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80°C for 24 hours.[11] After the specified time, dissolve the solid in the initial solvent to obtain a known concentration.
-
Photolytic Degradation: Expose a solution of this compound (in a suitable solvent) to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
At the end of the stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method that can be used to separate fluoxetine from its degradation products.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: 75 mM potassium dihydrogen phosphate buffer (pH 4.0) : acetonitrile : methanol (55:40:5, v/v/v).[11]
-
Flow Rate: 0.8 mL/min.[11]
-
Detection Wavelength: 227 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
System Suitability: Before sample analysis, inject a standard solution of fluoxetine multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical relationship of fluoxetine degradation under different stress conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of fluoxetine hydrochloride in fluoxetine solution diluted with common pharmaceutical diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Laboratory persistence and fate of fluoxetine in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
how to avoid fluoxetine oxalate degradation during sample preparation
This guide provides researchers, scientists, and drug development professionals with comprehensive information to mitigate fluoxetine oxalate degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: Fluoxetine is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:
-
pH: Fluoxetine is known to degrade in both acidic and alkaline environments.
-
Temperature: Elevated temperatures can accelerate degradation. Conversely, storing samples at reduced temperatures enhances stability.
-
Light: Exposure to UV radiation can induce photodegradation.
-
Oxidizing Agents: Fluoxetine can be degraded by oxidative conditions.
Q2: What are the common degradation products of fluoxetine?
A2: Forced degradation studies have identified several degradation products. The major degradation pathways involve N-demethylation to form norfluoxetine (an active metabolite), and cleavage of the ether bond. Under photolytic conditions, N-demethylation and the formation of 4-(trifluoromethyl)phenol have been observed.[1]
Q3: What is the recommended storage temperature for fluoxetine samples?
A3: For optimal stability, it is recommended to store fluoxetine samples, whether in plasma, aqueous, or methanolic solutions, at -20°C or 5°C.[2] Significant degradation has been observed at room temperature.[2] Processed samples in plasma have shown stability for at least 48 hours at -20°C, while unprocessed plasma samples are stable for up to 23 weeks at the same temperature.[3]
Q4: Which solvents are suitable for preparing fluoxetine stock solutions?
A4: Methanol is a commonly used solvent for preparing fluoxetine stock solutions. These solutions should be stored at -20°C and protected from light to ensure stability for at least five weeks.
Q5: Are there any specific considerations when preparing samples from biological matrices like plasma or whole blood?
A5: Yes. It is crucial to separate plasma or serum from whole blood cells as soon as possible, ideally within 2 hours of collection.[4] For long-term storage, freezing at -20°C is recommended.[4][5] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of fluoxetine | Degradation due to improper storage. | Ensure samples are stored at -20°C or 5°C and protected from light.[2] Avoid leaving samples at room temperature for extended periods. |
| Degradation during extraction. | Use a validated extraction protocol with appropriate pH control. A common method involves liquid-liquid extraction under alkaline conditions followed by acidification of the extract. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Review sample handling procedures to minimize exposure to light, heat, and extreme pH. Use freshly prepared solutions. Consider the possibility of interaction with container materials. |
| Inconsistent results between replicates | Incomplete extraction or variable degradation. | Optimize and standardize the extraction procedure. Ensure consistent timing for each step of the sample preparation process. Use an internal standard to correct for variability. |
| Signal suppression in LC-MS analysis | Matrix effects from biological samples. | Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances. |
Quantitative Data Summary
The stability of fluoxetine is significantly influenced by the storage conditions. The following tables summarize the stability of fluoxetine in various matrices and conditions.
Table 1: Stability of Fluoxetine in Different Solvents and Plasma [2][3]
| Matrix | Storage Temperature | Duration | Stability |
| Plasma (Unprocessed) | Room Temperature | 24 hours | ≥ 89% |
| -20°C | 23 weeks | ≥ 89% | |
| Plasma (Processed) | Room Temperature | 24 hours | ≥ 85% |
| -20°C | 48 hours | ≥ 85% | |
| Aqueous Solution | Room Temperature | 3 weeks | Significant loss |
| 5°C | Up to 3 months | Good stability | |
| -20°C | Up to 3 months | Good stability | |
| Methanolic Solution | Room Temperature | 5 weeks | Significant loss |
| 5°C | Up to 3 months | Good stability | |
| -20°C | Up to 3 months | Good stability |
Table 2: Forced Degradation of Fluoxetine
| Stress Condition | Reagent/Condition | Duration | Approximate Degradation |
| Acid Hydrolysis | 0.1N HCl | 12 hours at 80°C | ~15% |
| Base Hydrolysis | 0.1N NaOH | Not specified | Degradation observed |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Degradation observed |
| Photolytic (UV) | UV irradiation | 30 minutes | >90% |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma for UPLC Analysis[3]
This protocol details a liquid-liquid extraction method suitable for the quantification of fluoxetine in human plasma.
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Internal Standard Addition: To 1.0 mL of the plasma sample, add the internal standard solution.
-
Alkalinization: Add 200 µL of 5 M sodium hydroxide and vortex for 2 minutes.
-
Extraction: Add 3.0 mL of a hexane and iso-amyl alcohol mixture (98:2, v/v). Vortex for 1 minute and then centrifuge at 4200 rpm for 10 minutes.
-
Freezing and Separation: Place the samples at -80°C for 10 minutes to freeze the aqueous layer. Carefully transfer the organic layer to a clean tube.
-
Drying: Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of 0.05% phosphoric acid.
-
Analysis: Inject 10 µL of the reconstituted sample into the UPLC system.
Protocol 2: Preparation of Fluoxetine Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Storage of Stock Solution: Store the stock solution in an amber vial at -20°C. This solution is stable for at least five weeks.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration curves and quality control samples.
Visualizations
Fluoxetine Degradation Pathway
Caption: Major degradation pathways of fluoxetine.
Experimental Workflow for Plasma Sample Preparation
Caption: Workflow for fluoxetine extraction from plasma.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low fluoxetine recovery.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. Fluoxetine and Metabolite Quantitative, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Fluoxetine Oxalate for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of fluoxetine oxalate in in vivo studies. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the bioavailability of this compound important for in vivo studies?
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is widely used in preclinical research. However, its oral bioavailability can be limited by factors such as poor aqueous solubility and first-pass metabolism. Enhancing bioavailability ensures that a greater fraction of the administered dose reaches systemic circulation, leading to more consistent and reproducible results in animal studies, and potentially allowing for lower, more clinically relevant doses to be used.
Q2: What are the most common strategies to enhance the bioavailability of this compound?
The most prevalent and effective strategies involve the use of nanoformulations to improve the dissolution rate and absorption of fluoxetine. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion in the aqueous environment of the gastrointestinal tract.
Troubleshooting Guides
Solid Lipid Nanoparticles (SLNs)
Q3: My fluoxetine-loaded SLNs show low entrapment efficiency. What could be the cause and how can I improve it?
Possible Causes:
-
Poor drug solubility in the lipid matrix: Fluoxetine may not be sufficiently soluble in the chosen solid lipid.
-
Drug partitioning into the external aqueous phase: This is more likely if the drug has some water solubility.
-
High homogenization temperature: This can increase the solubility of the drug in the aqueous phase, leading to its loss from the lipid.
Solutions:
-
Lipid Screening: Screen various solid lipids (e.g., glyceryl monostearate, stearic acid) to find one with the highest solubilizing capacity for fluoxetine.
-
Optimize Drug-Lipid Ratio: Increasing the lipid concentration relative to the drug can provide more space for drug encapsulation.[1]
-
Method of Preparation: The cold homogenization technique can sometimes improve the entrapment of moderately hydrophilic drugs compared to the hot homogenization method.
-
Surfactant Selection: The type and concentration of surfactant (e.g., Tween 80) can influence drug partitioning. Experiment with different surfactants and concentrations to minimize drug leakage.
Q4: The particle size of my SLNs is too large and the polydispersity index (PDI) is high. How can I reduce the size and improve uniformity?
Possible Causes:
-
Insufficient homogenization energy: The energy input during preparation may not be adequate to break down the lipid droplets into the nano-range.
-
Inappropriate surfactant concentration: Too little surfactant can lead to particle aggregation, while too much can cause instability.
-
Lipid properties: The viscosity and melting point of the lipid can affect the final particle size.
Solutions:
-
Increase Homogenization Power/Time: For high-pressure homogenization, increase the pressure or the number of cycles. For ultrasonication, increase the power or duration.
-
Optimize Surfactant Concentration: Perform a titration of the surfactant to find the optimal concentration that results in the smallest and most stable nanoparticles.
-
Lipid Selection: Lipids with lower viscosity when melted may be easier to disperse into smaller particles.
Liposomes
Q5: I am having difficulty achieving high encapsulation efficiency of fluoxetine in my liposomes prepared by the thin-film hydration method. What are the common pitfalls?
Possible Causes:
-
Inefficient hydration of the lipid film: If the lipid film is not fully hydrated, multilamellar vesicles (MLVs) may not form properly, leading to poor drug encapsulation.
-
Suboptimal pH of the hydration buffer: For a weakly basic drug like fluoxetine, the pH of the aqueous medium can significantly affect its solubility and partitioning into the lipid bilayer.
-
Drug leakage during sizing: The extrusion or sonication process used to reduce the size of liposomes can cause some of the encapsulated drug to leak out.
Solutions:
-
Ensure Complete Solvent Removal: Ensure the organic solvent is completely removed to form a thin, uniform lipid film. This can be achieved by placing the flask under high vacuum for an extended period.
-
Optimize Hydration Conditions: Hydrate the lipid film above the phase transition temperature (Tc) of the lipids used. Gentle agitation during hydration can also improve the formation of vesicles.
-
pH Gradient Loading: For ionizable drugs like fluoxetine, creating a pH gradient across the liposome membrane (e.g., acidic buffer inside, neutral buffer outside) can significantly enhance drug loading through ion trapping.
-
Careful Sizing: When using extrusion, perform the process at a temperature above the Tc of the lipids to maintain membrane fluidity and minimize drug leakage.
Q6: My liposomal formulation is not stable and shows aggregation or drug leakage upon storage. How can I improve its stability?
Possible Causes:
-
Inappropriate lipid composition: The choice of phospholipids and the inclusion of cholesterol can greatly impact membrane rigidity and stability.
-
Suboptimal storage conditions: Temperature and light can affect the physical and chemical stability of liposomes.
-
Oxidation of lipids: Unsaturated phospholipids are prone to oxidation, which can destabilize the liposomal membrane.
Solutions:
-
Incorporate Cholesterol: Adding cholesterol to the lipid bilayer can increase its rigidity and reduce drug leakage.[2]
-
Use Saturated Lipids: Employing phospholipids with saturated acyl chains (e.g., DSPC) can enhance stability compared to those with unsaturated chains (e.g., egg PC).
-
PEGylation: Incorporating PEGylated lipids (e.g., DSPE-PEG) into the formulation can provide a steric barrier, preventing aggregation and increasing circulation time in vivo.[2]
-
Proper Storage: Store liposomal suspensions at 4°C in the dark. For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant can be considered.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Q7: My fluoxetine SNEDDS formulation does not form a clear nanoemulsion upon dilution with water, or it shows precipitation. What could be the problem?
Possible Causes:
-
Inappropriate oil/surfactant/cosurfactant ratio: The components are not in the optimal ratio to facilitate spontaneous nanoemulsification.
-
Poor drug solubility in the formulation: Fluoxetine may be precipitating out upon dilution.
-
Incorrect selection of excipients: The chosen oil, surfactant, or cosurfactant may not be suitable for fluoxetine.
Solutions:
-
Construct a Pseudo-Ternary Phase Diagram: This is a crucial step to identify the self-nanoemulsifying region for a given combination of oil, surfactant, and cosurfactant. This allows for the selection of optimal component ratios.
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select excipients that can effectively solubilize the drug.
-
Optimize Surfactant-Cosurfactant Ratio (S/CoS): The ratio of surfactant to cosurfactant is critical for the stability and droplet size of the resulting nanoemulsion. Systematically vary this ratio to find the optimal performance.
Q8: The droplet size of my SNEDDS is larger than 200 nm. How can I reduce it?
Possible Causes:
-
High oil content: A higher proportion of oil in the formulation can lead to larger droplet sizes.
-
Low surfactant concentration: Insufficient surfactant may not be able to effectively reduce the interfacial tension to form nano-sized droplets.
-
Viscosity of the formulation: A highly viscous formulation may hinder the spontaneous emulsification process.
Solutions:
-
Adjust Component Ratios: Based on the pseudo-ternary phase diagram, select a formulation with a lower oil content and a higher surfactant/cosurfactant concentration.
-
Optimize S/CoS Ratio: A higher surfactant to cosurfactant ratio often leads to smaller droplet sizes.
-
Select Low-Viscosity Excipients: Choose oils and cosurfactants with lower viscosity to facilitate easier emulsification.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of fluoxetine administered in different formulations. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Pharmacokinetic Parameters of Conventional Fluoxetine Formulations in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Reference |
| Capsules | 20 mg | 47.55 ± 5.29 | 6.72 ± 1.23 | 644.91 ± 78.91 | [3] |
| Drops | Not Specified | 50.25 ± 4.43 | 4.61 ± 0.85 | 717.27 ± 71.29 | [3] |
| Capsules | 20 mg | 61.39 ± 14.1 | 7.33 ± 0.96 | 296.15 ± 61.69 (AUC0-∞) | [4] |
Table 2: Bioavailability Enhancement of Fluoxetine with Nanoformulations in Animal Models
| Formulation | Animal Model | Route | Key Finding | Reference |
| Solid Lipid Nanoparticles (SLNs) | Not Specified | Nasal | Permeation was two times higher compared to pure drug. | [5] |
| Liposomes (PEGylated) | Wistar Rats | Not Specified | 20.28-fold increase in AUC(0-∞) compared to pure drug. | [6] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) for a similar SSRI (Paroxetine) | Rats | Oral | 2.3 times increase in oral bioavailability compared to suspension. | [7] |
Experimental Protocols
Protocol 1: Preparation of Fluoxetine-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsion Solvent Evaporation Technique
This protocol is adapted from a study by Moglad et al. (2020) for a similar application.[1]
Materials:
-
This compound
-
Stearic acid (Solid lipid)
-
Soya lecithin (Surfactant)
-
Methylene chloride (Organic solvent)
-
Distilled water
Procedure:
-
Dissolve a specific amount of this compound and stearic acid in methylene chloride.
-
Prepare an aqueous solution of soya lecithin.
-
Add the organic phase to the aqueous phase under continuous high-speed homogenization to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to ultrasonication to reduce the particle size to the nano-range.
-
Evaporate the organic solvent from the nanoemulsion under reduced pressure using a rotary evaporator.
-
The resulting aqueous dispersion contains the fluoxetine-loaded SLNs.
Protocol 2: Preparation of Fluoxetine-Loaded Liposomes by Thin-Film Hydration Method
This protocol is based on general liposome preparation techniques.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve the lipids (phosphatidylcholine and cholesterol) and this compound in the chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
Further, dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pre-heated above the lipid's Tc) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs) of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes of defined pore sizes (e.g., 100 nm).
Protocol 3: Formulation of a Fluoxetine Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the general steps for developing a SNEDDS formulation.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, Propylene glycol)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-surfactants.
-
Construction of Pseudo-Ternary Phase Diagram: Based on the solubility studies, select the most suitable excipients. Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each formulation with water and observe for the formation of a clear or slightly opalescent nanoemulsion. Plot the results on a ternary phase diagram to identify the self-nanoemulsifying region.
-
Formulation Optimization: Select a formulation from the nanoemulsification region and incorporate the desired amount of this compound.
-
Characterization: Evaluate the optimized formulation for its self-emulsification time, droplet size, and zeta potential upon dilution with an aqueous medium.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This is a general protocol for an oral bioavailability study.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Administration: Administer the fluoxetine formulation (e.g., SLNs, liposomes, SNEDDS, or a control suspension) orally via gavage at a predetermined dose.
-
Intravenous Administration (for absolute bioavailability): Administer a known concentration of fluoxetine solution intravenously via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Drug Quantification: Analyze the concentration of fluoxetine in the plasma samples using a validated analytical method, such as HPLC with fluorescence detection or LC-MS/MS.[8]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
Visualizations
Experimental Workflow: Bioavailability Study
Caption: Workflow for assessing the enhanced bioavailability of fluoxetine nanoformulations.
Signaling Pathway: Mechanism of Action of Fluoxetine
References
- 1. Design and Evaluation of Solid Lipid Nanoparticles Loaded Topical Gels: Repurpose of Fluoxetine in Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Stable Nanoliposomal Formulation of Fluoxetine as a Potential Adjuvant Therapy for Drug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. johp.journalofhospitalpharmacy.in [johp.journalofhospitalpharmacy.in]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement of Paroxetine Loaded Self Nanoemulsifying Drug Delivery System (SNEDDS) to Improve Behavioural Activities for the Management of Depression | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Sensitive Detection of Fluoxetine and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of fluoxetine and its primary active metabolite, norfluoxetine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common analytical methods for the sensitive quantification of fluoxetine and norfluoxetine in biological matrices?
A1: The most prevalent methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity, high-performance liquid chromatography (HPLC) with fluorescence or UV detection, and gas chromatography-mass spectrometry (GC-MS).[1][2][3] LC-MS/MS is often preferred for bioanalytical studies due to its robustness and precision.[4]
Q2: I am developing an LC-MS/MS method. What are the typical parent-to-daughter ion transitions for fluoxetine and an internal standard?
A2: For fluoxetine, a common transition is m/z 310.0 → 44.1.[1] If using a deuterated internal standard like fluoxetine-d5, the transition is often m/z 315.0 → 44.0.[1] For norfluoxetine, a characteristic transition is m/z 296.2 → 134.3.[5]
Q3: My signal intensity is low. How can I improve the sensitivity of my method?
A3: To improve sensitivity, consider the following:
-
Optimize Sample Preparation: Ensure your extraction method (LLE, SPE, or protein precipitation) provides high recovery and removes interfering matrix components.[4][6] Automated solid-phase extraction (SPE) can improve consistency.[1]
-
Derivatization: For HPLC with fluorescence or GC-MS methods, derivatization can significantly enhance signal response.[3][7] For example, using dansyl chloride for HPLC-fluorescence[7] or pentafluoropropionic anhydride for GC-MS analysis can improve sensitivity.[3]
-
Mass Spectrometry Ionization: For LC-MS/MS, ensure the ionization source (e.g., Electrospray Ionization - ESI) is optimized.[8] Positive ion mode is typically used for fluoxetine.[9]
-
Mobile Phase Composition: Adjusting the mobile phase pH and composition can improve chromatographic peak shape and analyte ionization.[10]
Q4: I'm observing significant matrix effects in my LC-MS/MS analysis. What can I do to mitigate this?
A4: Matrix effects, caused by co-eluting endogenous compounds from the sample matrix, can suppress or enhance the analyte signal.[11] To mitigate this:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) or a thorough liquid-liquid extraction (LLE) protocol to remove interfering components.[4][12]
-
Chromatographic Separation: Modify your gradient elution or change the stationary phase to better separate fluoxetine and norfluoxetine from matrix interferences.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., fluoxetine-d5) co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[13]
-
Evaluate Matrix Factors: Quantify the extent of the matrix effect by comparing the analyte response in a post-extraction spiked sample to that in a pure solution.[13][14]
Q5: What are the common sample preparation techniques, and how do I choose the right one?
A5: The three primary techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]
-
Protein Precipitation (PPT): This is the simplest and fastest method, often done with acetonitrile.[15] However, it may not provide the cleanest sample, potentially leading to significant matrix effects.[4] It is suitable for rapid screening or when matrix effects are minimal.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT.[4] It involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent (e.g., ethyl acetate or a hexane/isoamyl alcohol mixture).[2][9] This method requires optimization of pH and solvent choice.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can be automated, leading to high throughput and reproducibility.[1][10] It involves passing the sample through a cartridge (e.g., Oasis MCX) that retains the analytes, which are then washed and eluted with an appropriate solvent.[1] This is often the best choice for achieving the lowest limits of detection and minimizing matrix effects.
Q6: My chromatographic peak shape is poor (e.g., tailing or fronting). What are the likely causes and solutions?
A6: Poor peak shape can result from several factors:
-
Column Overload: Injecting too high a concentration of the analyte. Try diluting the sample.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of fluoxetine. Ensure the mobile phase pH is appropriate for the column chemistry. The addition of modifiers like formic acid or ammonium formate can improve peak shape.[1][12]
-
Column Contamination or Degradation: Endogenous materials from the sample matrix can build up on the column. Use guard columns and ensure adequate sample cleanup. Flush the column or replace it if it's degraded.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. This can sometimes be addressed by adjusting the mobile phase composition or temperature.
Q7: My recovery is inconsistent or low. How can I troubleshoot this?
A7: Low or variable recovery is often traced back to the sample extraction step.
-
Check pH: The pH during LLE or SPE is critical. Fluoxetine extraction is pH-dependent; samples are typically alkalized before extraction with an organic solvent.[2][3]
-
Solvent Selection (LLE): Ensure the extraction solvent has the appropriate polarity. Common solvents include ethyl acetate or hexane mixtures.[2][9]
-
SPE Cartridge Conditioning: In SPE, improper conditioning, loading, washing, or elution steps can lead to poor recovery. Follow the manufacturer's protocol precisely.
-
Evaporation and Reconstitution: If an evaporation step is used, analytes can be lost if the temperature is too high or the nitrogen stream is too strong. Ensure the dried extract is fully redissolved in the reconstitution solvent.[1][9]
Data Presentation: Comparison of Analytical Methods
The following tables summarize key performance parameters from various published methods for the detection of fluoxetine and its metabolites.
Table 1: Comparison of LC-MS/MS Methods for Fluoxetine and Norfluoxetine Detection
| Analyte(s) | Matrix | Extraction Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Mean Recovery (%) | Citation(s) |
|---|---|---|---|---|---|---|
| Fluoxetine | Human Plasma | Automated SPE | 0.20 | 0.20 - 30.0 | 68.6 | [1] |
| Fluoxetine Enantiomers | Human Plasma | LLE | 2.0 | 2.0 - 1000 | Not Reported | [9] |
| Fluoxetine | Human Plasma | LLE | 0.5 | 0.5 - 100 | ~65 | [8] |
| Fluoxetine | Human Plasma | SPE | Not specified | 2.0 - 30.0 | Not Reported | [10] |
| Fluoxetine, Norfluoxetine | Human Plasma | One-step plate extraction | 1.0 | 1.0 - 300 | >80 | [6] |
| Fluoxetine | Human Plasma | Protein Precipitation | 0.27 | 0.25 - 40.0 | 89.2 | [14][15] |
| Fluoxetine, Norfluoxetine | Human Plasma | SPE | 0.5 | 0.5 - 50.0 | Not Reported |[5] |
Table 2: Comparison of HPLC and GC-MS Methods for Fluoxetine and Norfluoxetine Detection
| Method | Analyte(s) | Matrix | Extraction Method | Derivatization | Detection | LOQ | Linearity Range | Mean Recovery (%) | Citation(s) |
|---|---|---|---|---|---|---|---|---|---|
| HPLC | Fluoxetine, Norfluoxetine | Serum | LLE | None | UV | 30 µg/L | 50 - 1000 µg/L | Not Reported | [16] |
| GC-MS | Fluoxetine, Norfluoxetine | Blood, Urine, Tissue | LLE | Pentafluoropropionic anhydride | MS (SIM) | 25 µg/L | 50 - 1000 µg/L | Not Reported | [3] |
| HPLC | Fluoxetine, Norfluoxetine | Plasma | LLE | Dansyl chloride | Fluorescence | ~3 µg/L | 25 - 800 µg/L | Not Reported | [7] |
| HPLC | Fluoxetine, Norfluoxetine | Plasma | LLE | 7-chloro-4-nitrobenzofurazan | Fluorescence | 1.0 ng/mL (FLX), 0.1 ng/mL (NFLX) | 1.0-100.0 ng/mL (FLX), 0.1-50.0 ng/mL (NFLX) | ~100 | [17] |
| HPLC | Fluoxetine, Norfluoxetine | Serum | SPE & LLE | None | Spectrophotometric | 10 µg/L | 20 - 1000 µg/L | 62 (FLX), 70 (NFLX) | [18] |
| HPLC | Fluoxetine | Plasma | LLE / SPE | None | Fluorescence | 0.1 µg/mL | 0.1 - 1.0 µg/mL | 93 - 106 |[19] |
Experimental Protocols
Protocol 1: LC-MS/MS with Automated Solid-Phase Extraction (SPE)
This protocol is based on the methodology for quantifying fluoxetine in human plasma.[1]
-
Preparation of Standards:
-
Prepare stock solutions (1 mg/mL) of fluoxetine and an internal standard (IS), such as fluoxetine-d5, in a suitable solvent (e.g., 70:30 v/v acetonitrile:water).[1]
-
Prepare working standards for the calibration curve (e.g., 0.201 to 30.00 ng/mL) and quality controls (QCs) by spiking blank plasma.[1]
-
-
Sample Pre-treatment:
-
Allow plasma samples to thaw to room temperature.
-
To a 500 µL aliquot of plasma, add the internal standard.
-
-
Automated Solid-Phase Extraction (SPE):
-
Use an automated SPE system (e.g., RapidTrace®) with MCX cartridges (30 mg/cc).[1]
-
Condition the cartridges with methanol followed by Milli-Q water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with an acidic solution followed by methanol).
-
Elute the analytes with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Column: C18 reverse phase column.[1]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and 5 mM ammonium formate buffer (e.g., 90:10 v/v).[1]
-
Flow Rate: 500 µL/min.[1]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Use a tandem mass spectrometer with positive electrospray ionization (+ESI) and monitor the specific parent-to-daughter ion transitions for fluoxetine and the IS.[1]
-
Protocol 2: HPLC with Fluorescence Detection via Pre-column Derivatization
This protocol is based on the methodology for quantifying fluoxetine and norfluoxetine in plasma.[7]
-
Preparation of Standards:
-
Prepare stock and working solutions of fluoxetine, norfluoxetine, and an appropriate internal standard in methanol.
-
Spike blank plasma to create calibration standards (e.g., 25-800 µg/L) and QCs.[7]
-
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of plasma, add the internal standard and an alkaline buffer (e.g., sodium borate) to raise the pH.
-
Add an extraction solvent (e.g., a hexane-isoamyl alcohol mixture), vortex thoroughly, and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Perform a back-extraction by adding an acidic solution (e.g., HCl), vortexing, and centrifuging.
-
Transfer the acidic aqueous (lower) layer containing the analytes to a new tube.
-
-
Derivatization:
-
Make the acidic extract alkaline again with a strong base (e.g., NaOH).
-
Add a solution of dansyl chloride in acetone and allow the mixture to react at room temperature to form fluorescent derivatives.[7]
-
Stop the reaction and extract the derivatives into an organic solvent like toluene.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-Fluorescence Analysis:
-
Column: C18 reverse phase column.[7]
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile.[7]
-
Detection: Use a fluorescence detector with excitation and emission wavelengths optimized for the dansylated derivatives.
-
Inject the reconstituted sample and quantify using the peak area ratios relative to the internal standard.
-
Visualizations
Caption: General bioanalytical workflow for fluoxetine quantification.
Caption: Decision tree for selecting a sample preparation method.
Caption: Troubleshooting logic for common chromatography peak issues.
References
- 1. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saudijournals.com [saudijournals.com]
- 3. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and selective liquid-chromatographic assay of fluoxetine and norfluoxetine in plasma with fluorescence detection after precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples [nrfhh.com]
- 13. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. archives.ijper.org [archives.ijper.org]
- 15. ijper.org [ijper.org]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. A sensitive HPLC method for the determination of fluoxetine and norfluoxetine in human plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Automated HPLC assay of fluoxetine and norfluoxetine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjcbth.ro [rjcbth.ro]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Fluoxetine Salts: Oxalate vs. Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of fluoxetine oxalate and fluoxetine hydrochloride. While direct, head-to-head in vivo efficacy studies comparing these two salt forms are not prevalent in published literature, this guide synthesizes the available information to provide a comprehensive comparison based on the established pharmacology of fluoxetine. The focus of extensive research has been on fluoxetine hydrochloride, the salt form used in the marketed antidepressant drug, Prozac®.
Executive Summary
The active pharmaceutical ingredient, fluoxetine, is responsible for the therapeutic effects observed in vivo. The choice of the salt form—oxalate or hydrochloride—primarily influences the physicochemical properties of the drug substance, such as solubility and stability, which can in turn affect its bioavailability. Historically, this compound was one of the initial salt forms investigated and was found to be a potent and selective serotonin reuptake inhibitor[1]. However, fluoxetine hydrochloride was the form advanced for clinical development and is the basis for the vast majority of preclinical and clinical data[1].
Given that the pharmacological activity resides in the fluoxetine molecule, the in vivo efficacy of the oxalate and hydrochloride salts is expected to be comparable, provided they exhibit similar pharmacokinetic profiles. Bioequivalence studies of various fluoxetine hydrochloride formulations have demonstrated that similar plasma concentrations of fluoxetine and its active metabolite, norfluoxetine, lead to equivalent therapeutic outcomes[2][3][4][5].
Quantitative Data Summary
As direct comparative in vivo efficacy data is lacking, the following table summarizes the key characteristics and established efficacy of fluoxetine hydrochloride, which serves as the benchmark. The efficacy of this compound is inferred to be equivalent, assuming comparable bioavailability.
| Parameter | Fluoxetine Hydrochloride | This compound (Inferred) |
| Clinical Efficacy | Statistically significant benefit in treating major depression compared to placebo[6]. Efficacy is comparable to other selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), though some studies suggest differences in efficacy with certain newer antidepressants[6][7]. | Expected to be equivalent to fluoxetine hydrochloride, as the therapeutic effect is mediated by the fluoxetine molecule. The initial research on the oxalate salt identified it as a potent and selective serotonin uptake inhibitor[1]. |
| Pharmacokinetics | Well-absorbed orally with peak plasma concentrations reached in 6-8 hours[8]. It has a long elimination half-life of 1 to 4 days, and its active metabolite, norfluoxetine, has an even longer half-life of 7 to 15 days[9]. Food does not significantly affect its systemic bioavailability[3]. | Pharmacokinetic parameters are expected to be similar to the hydrochloride salt, contingent on comparable dissolution and absorption. |
| Preclinical Efficacy | Demonstrates antidepressant-like effects in various animal models of depression. Chronic administration in rodents has been shown to increase synaptic plasticity and neurogenesis[10][11][12]. It also exhibits anti-inflammatory and anti-tumor activities in preclinical models[13][14]. | Expected to show similar preclinical efficacy profiles in animal models. The initial in vitro screening of this compound showed high potency and selectivity for serotonin reuptake inhibition[1]. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of fluoxetine hydrochloride's in vivo efficacy. These protocols can be adapted for the comparative evaluation of different fluoxetine salt forms.
1. Forced Swim Test (FST) in Rodents for Antidepressant Activity
-
Objective: To assess the antidepressant-like effect of fluoxetine by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Procedure:
-
Pre-test Session: On day 1, animals are placed individually in a glass cylinder (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm for a 15-minute period.
-
Drug Administration: Fluoxetine hydrochloride (e.g., 10 mg/kg) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at 24, 5, and 1 hour before the test session.
-
Test Session: On day 2, animals are placed back into the swim cylinder for a 5-minute test session. The duration of immobility (floating with only minor movements to maintain balance) is recorded.
-
-
Endpoint: A significant reduction in the duration of immobility in the fluoxetine-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
2. Chronic Unpredictable Stress (CUS) Model of Depression
-
Objective: To induce a depressive-like state in rodents through chronic exposure to a variety of mild stressors and to evaluate the restorative effects of chronic fluoxetine treatment.
-
Animals: Male Sprague-Dawley rats or BALB/c mice are often used.
-
Procedure:
-
CUS Paradigm: For a period of 4-8 weeks, animals are subjected to a daily regimen of randomly alternating stressors. Examples of stressors include: cage tilt, food and water deprivation, overnight illumination, and social isolation.
-
Drug Administration: During the stress period, animals are treated daily with fluoxetine hydrochloride (e.g., 5-10 mg/kg, p.o.) or vehicle.
-
Behavioral and Physiological Assessments: At the end of the treatment period, a battery of tests is conducted to assess depressive-like behaviors (e.g., anhedonia via sucrose preference test, anxiety-like behavior via open field test) and physiological changes (e.g., corticosterone levels, hippocampal neurogenesis).
-
-
Endpoint: Reversal of CUS-induced behavioral deficits and normalization of physiological markers in the fluoxetine-treated group compared to the vehicle-treated stressed group indicate antidepressant efficacy.
Signaling Pathways and Experimental Workflows
Fluoxetine's Mechanism of Action
Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. This enhancement of serotonergic neurotransmission initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects.
Caption: Mechanism of action of fluoxetine.
Typical In Vivo Efficacy Experimental Workflow
The following diagram illustrates a standard workflow for assessing the in vivo efficacy of an antidepressant compound like fluoxetine.
Caption: A typical experimental workflow for in vivo antidepressant efficacy testing.
References
- 1. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioequivalence study of fluoxetine hydrochloride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoxetine: a review on evidence based medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoxetine versus other types of pharmacotherapy for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The multifaceted effects of fluoxetine treatment on cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoxetine effects on molecular, cellular and behavioral endophenotypes of depression are driven by the living environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Fluoxetine Treatment in vivo Enhances Excitatory Synaptic Transmission in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo modulatory effects of fluoxetine on gene expression and antioxidant enzymes in CFA-induced chronic inflammatory model: drug repurposing for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of fluoxetine oxalate and sertraline on neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely prescribed selective serotonin reuptake inhibitors (SSRIs), fluoxetine oxalate and sertraline, on the process of neurogenesis. While both antidepressants are known to promote the generation of new neurons, their underlying molecular mechanisms and quantitative effects on neural precursor cells differ. This analysis synthesizes findings from multiple experimental studies to highlight these distinctions, offering valuable insights for researchers in neuropharmacology and drug development.
At a Glance: Key Differences in Neurogenic Mechanisms
Fluoxetine and sertraline, despite both being SSRIs, influence neurogenesis through distinct signaling pathways. Sertraline's pro-neurogenic effects are largely dependent on the glucocorticoid receptor (GR) and protein kinase A (PKA) signaling. In contrast, fluoxetine has been shown to modulate the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling cascade to exert its effects on neural precursors.
Quantitative Effects on Neurogenesis
The following tables summarize the quantitative data from various studies investigating the impact of fluoxetine and sertraline on markers of neurogenesis. It is critical to note that these findings are derived from different experimental models and conditions, which precludes a direct, absolute comparison of potency.
Table 1: Effects of Fluoxetine on Neurogenesis
| Experimental Model | Marker | Concentration/Dose | Treatment Duration | Observed Effect | Citation |
| Embryonic Neural Precursor Cells (in vitro) | BrdU-positive cells | 1 µM | 48 hours | Increased from 56.4% to 70.40% | |
| Adult Mice (in vivo) | BrdU-labeled cells | 15 mg/kg/day | 15 days | 40.9% increase | [1] |
| Adult Mice (in vivo) | BrdU-labeled NeuN-positive neurons | 15 mg/kg/day | 15 days (analyzed at 30 days) | 46.2% increase | [1] |
Table 2: Effects of Sertraline on Neurogenesis
| Experimental Model | Marker | Concentration/Dose | Treatment Duration | Observed Effect | Citation |
| Human Hippocampal Progenitor Cells (in vitro) | Doublecortin (Dcx)-positive neuroblasts | 1 µM | 3-10 days | 16% increase | [2][3] |
| Human Hippocampal Progenitor Cells (in vitro) | Microtubule-associated protein-2 (MAP2)-positive neurons | 1 µM | 3-10 days | 26% increase | [2][3] |
| Human Hippocampal Progenitor Cells (in vitro) | BrdU incorporation (with dexamethasone) | 1 µM | 72 hours | 14% increase | [2][3] |
Signaling Pathways
The distinct molecular pathways activated by fluoxetine and sertraline are visualized below.
References
Validating the Antidepressant-Like Effects of Fluoxetine Oxalate in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluoxetine oxalate's performance in established animal models of depression. Supported by experimental data and detailed protocols, this document serves as a practical resource for validating the antidepressant-like effects of this widely used selective serotonin reuptake inhibitor (SSRI).
Fluoxetine, the active ingredient in Prozac, is a cornerstone in the pharmacological treatment of major depressive disorder. Its efficacy is predicated on its ability to selectively inhibit the reuptake of serotonin in the synaptic cleft, thereby increasing the availability of this key neurotransmitter.[1][2][3] Preclinical validation of fluoxetine's antidepressant-like properties relies on a battery of behavioral tests in animal models, primarily rodents. These models and tests are designed to assess behaviors analogous to human symptoms of depression, such as behavioral despair and anhedonia. This guide delves into the most commonly employed assays: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Sucrose Preference Test (SPT).
Comparative Efficacy of Fluoxetine in Rodent Models
The antidepressant-like effects of fluoxetine have been consistently demonstrated across various rodent strains and testing paradigms. The following tables summarize quantitative data from studies utilizing the FST, TST, and SPT, offering a comparative overview of fluoxetine's efficacy against other antidepressants and across different experimental conditions.
Forced Swim Test (FST) Data
The Forced Swim Test is a widely used model to assess behavioral despair. The test measures the immobility time of a rodent when placed in an inescapable cylinder of water. Antidepressant treatment is expected to decrease the duration of immobility.
| Animal Model | This compound Dose | Treatment Duration | Comparator Drug/Dose | % Reduction in Immobility (Fluoxetine) | % Reduction in Immobility (Comparator) | Reference |
| Male Wistar Rats | 10 mg/kg | Sub-acute | Duloxetine (40 mg/kg) | Significant | Not Significant | [4] |
| Male Albino Rats | 0.4 mg/animal | 2 weeks | Riluzole (2 mg/animal) | Significant | Significant (after 2 weeks) | [5][6] |
| Male Sprague-Dawley Rats | 20 mg/kg | Sub-acute | Desipramine (10 mg/kg) | Increased swimming | Increased climbing | [7] |
| Male Swiss Mice | 16-64 mg/kg | Acute | Imipramine (8-64 mg/kg) | Dose-dependent | Dose-dependent | [8] |
Tail Suspension Test (TST) Data
Similar to the FST, the Tail Suspension Test is a measure of behavioral despair in mice. The duration of immobility is recorded when a mouse is suspended by its tail.
| Animal Model | This compound Dose | Treatment Duration | Comparator Drug/Dose | % Reduction in Immobility (Fluoxetine) | % Reduction in Immobility (Comparator) | Reference |
| Male Swiss Mice | 8-64 mg/kg | Acute | Imipramine (8-32 mg/kg) | Dose-dependent | Dose-dependent | [8] |
| C57BL/6J and F2 Mice | 20 mg/kg | Acute | - | Effective | - | [9] |
| BALB/c Mice | 20 mg/kg | Acute | - | Not Effective | - | [9] |
| Reserpinized Mice | Not specified | Acute | Noradrenergic drugs | Inactive | More efficient | [10] |
Sucrose Preference Test (SPT) Data
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. A decrease in preference for a sweetened solution over water is interpreted as anhedonic-like behavior.
| Animal Model | This compound Dose | Treatment Duration | Effect on Sucrose Preference | Reference |
| Mice | Not specified | Chronic | Reverses stress-induced reduction | [11] |
| Mice | Not specified | Not specified | Reverses reduction in preference | [12][13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical findings. The following sections provide step-by-step methodologies for the three key behavioral tests.
Forced Swim Test (FST) Protocol for Mice
This protocol is adapted from established methods for screening antidepressant compounds.[14][15][16]
Apparatus:
-
A transparent cylinder (20 cm in diameter, 30 cm in height).
-
Water maintained at 24-30°C, filled to a depth of 15 cm to prevent the mouse from touching the bottom.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least one hour before the experiment.
-
Test Session: Gently place each mouse individually into the cylinder of water for a 6-minute session.
-
Observation: Record the entire session. The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Post-Test Care: After the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a warm, dry cage.
-
Data Analysis: The duration of immobility is scored by a trained observer or using automated video-tracking software. A significant decrease in immobility time in the fluoxetine-treated group compared to the vehicle-treated control group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) Protocol for Mice
This protocol is a widely accepted method for assessing antidepressant efficacy.[17][18][19][20][21]
Apparatus:
-
A suspension box or a horizontal bar raised at least 50 cm from the floor.
-
Adhesive tape.
Procedure:
-
Acclimation: House the mice in the testing room for at least one hour prior to the test.
-
Suspension: Securely attach a piece of adhesive tape (approximately 2 cm from the tip) to the mouse's tail. Suspend the mouse by taping the free end of the tape to the suspension bar.
-
Observation: The test duration is typically 6 minutes. The latency to the first bout of immobility and the total duration of immobility are recorded. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.
-
Data Analysis: An increase in the latency to immobility and a decrease in the total duration of immobility are considered indicators of antidepressant-like activity. Automated systems can be used for recording and analysis.
Sucrose Preference Test (SPT) Protocol for Rodents
This protocol is designed to measure anhedonia, a key depressive symptom.[11][12][13][22][23]
Apparatus:
-
Two identical drinking bottles per cage.
Procedure:
-
Habituation: For 48 hours, habituate the animals to two bottles of water in their home cage to accustom them to this drinking method.
-
Baseline Measurement: Following habituation, replace one of the water bottles with a 1% sucrose solution for 24 hours. Measure the consumption from each bottle to establish a baseline preference. The position of the bottles should be switched after 12 hours to avoid place preference.
-
Deprivation (Optional but common): To increase consumption, animals can be food and water-deprived for a period (e.g., 12-24 hours) before the test.
-
Test Session: After the deprivation period, present the animals with one bottle of water and one bottle of 1% sucrose solution for a defined period (e.g., 1-24 hours).
-
Data Analysis: Measure the volume of liquid consumed from each bottle. Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%. A significant increase in sucrose preference in the fluoxetine-treated group compared to a stress-exposed, vehicle-treated group indicates an antidepressant-like effect.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the molecular mechanisms underlying fluoxetine's action, the following diagrams are provided.
Experimental Workflow Diagram
The antidepressant effects of fluoxetine are primarily attributed to its role as a selective serotonin reuptake inhibitor (SSRI). By blocking the serotonin transporter (SERT), fluoxetine increases the concentration of serotonin in the synaptic cleft. This, in turn, leads to a cascade of downstream signaling events that are thought to underlie its therapeutic effects.[1][2][3]
Fluoxetine's Mechanism of Action
Chronic administration of fluoxetine is associated with increased levels of Brain-Derived Neurotrophic Factor (BDNF) and activation of the transcription factor cAMP response element-binding protein (CREB).[24][25][26] This signaling cascade is believed to promote neurogenesis and synaptic plasticity, processes that are often impaired in depression.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. repository.qu.edu.iq [repository.qu.edu.iq]
- 4. scielo.br [scielo.br]
- 5. ijbcp.com [ijbcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 12. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 13. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 17. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. protocols.io [protocols.io]
- 20. Understanding the Tail Suspension Test: A Simple Guide | Research SOP [researchsop.com]
- 21. The Tail Suspension Test [jove.com]
- 22. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Sucrose Preference Test to Measure Stress-induced Anhedonia | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Chronic fluoxetine treatment induces brain region-specific upregulation of genes associated with BDNF-induced long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chronic Fluoxetine Treatment Induces Brain Region-Specific Upregulation of Genes Associated with BDNF-Induced Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Fluoxetine Oxalate
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) like fluoxetine oxalate is paramount. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data from various studies, to aid researchers in selecting the most appropriate technique for their specific analytical needs.
At a Glance: HPLC vs. LC-MS for Fluoxetine Analysis
| Feature | HPLC (UV/Fluorescence Detection) | LC-MS/MS |
| Principle | Separation based on physicochemical interactions with a stationary phase, followed by detection of light absorbance or fluorescence. | Separation based on chromatography, followed by mass-to-charge ratio analysis of ionized molecules. |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar chromophores or fluorophores. | Excellent, provides structural information and can distinguish between compounds with the same retention time but different masses. |
| Sensitivity | Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | High, often in the nanogram to picogram per milliliter (ng/mL to pg/mL) range.[1][2] |
| Linearity | Typically exhibits a good linear range, for instance, 1-10 µg/mL or 0.1-1 µg/mL depending on the specific method and detector.[3][4] | Excellent linearity over a wide dynamic range, for example, 0.25-50 ng/mL or 1-300 ng/mL.[1][5] |
| Precision | High precision, with relative standard deviation (RSD) values typically below 2%.[3] | Very high precision, with CV% often well below 15%.[6] |
| Accuracy | High accuracy, with recovery rates often between 93-106%.[4] | High accuracy, with values generally within ±15% of the nominal concentration.[6] |
| Cost | Lower initial instrument and operational costs. | Higher initial instrument and maintenance costs. |
| Complexity | Relatively simpler to operate and maintain. | More complex instrumentation and data analysis. |
| Typical Use | Routine quality control, content uniformity, and assay of bulk drug and pharmaceutical formulations.[3] | Bioanalysis, impurity profiling, metabolite identification, and therapeutic drug monitoring where high sensitivity and specificity are crucial.[7][8][9] |
Performance Data Comparison
The following tables summarize key validation parameters for HPLC and LC-MS methods for fluoxetine analysis, compiled from various research articles.
Table 1: HPLC Method Performance
| Parameter | Reported Value(s) | Source(s) |
| Linearity Range | 1 - 10 µg/mL | [3] |
| 0.1 - 1 µg/mL | [4] | |
| 20 - 100 µg/mL | [10] | |
| Accuracy (% Recovery) | 97% | [3] |
| 93 - 106% | [4] | |
| 99.95 ± 0.38% | [11] | |
| Precision (%RSD) | < 2% (Intra and Interday) | [3] |
| 0.178% | [11] | |
| Limit of Detection (LOD) | 0.03 µg/mL | [4][12] |
| 12.77 µg/mL | [10] | |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | [4][12] |
| 45.16 µg/mL | [10] |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Value(s) | Source(s) |
| Linearity Range | 0.25 - 50 ng/mL | [1][13] |
| 2 - 30 ng/mL | [2] | |
| 1 - 300 ng/mL | [5] | |
| 10 - 750 ng/mL | [6] | |
| Accuracy (% Nominal) | Within ±15% | [1][2] |
| 97.98 - 110.44% | [6] | |
| Precision (%CV) | < 15% | [1] |
| 2.5% (within batch), 2.7% (between batches) | [2] | |
| 3.13 - 9.61% | [6] | |
| Limit of Detection (LOD) | 9.42 - 10.40 ng/ml | [14] |
| Limit of Quantitation (LOQ) | 0.25 ng/mL | [1][13] |
| 2 ng/mL | [2] | |
| 25 ng/mL | [15] | |
| 28.15 - 31.23 ng/ml | [14] | |
| Recovery | > 80% | [5] |
| 63.04% - 79.39% | [16] |
Experimental Protocols
Below are representative experimental methodologies for both HPLC and LC-MS analysis of fluoxetine.
HPLC Method Protocol
This protocol is a synthesized example based on common practices found in the literature.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) or methanol, acetonitrile, and formic acid (e.g., 25:50:25 v/v/v).[3][4] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a specified wavelength (e.g., 268 nm) or fluorescence detection with appropriate excitation and emission wavelengths.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol.[3] Working standards are prepared by diluting the stock solution with the mobile phase to fall within the linear range of the method. For pharmaceutical dosage forms, a sample equivalent to a specific amount of fluoxetine is dissolved in the solvent, sonicated, filtered, and then diluted to the appropriate concentration.[3]
LC-MS/MS Method Protocol
This protocol is a synthesized example based on common practices found in the literature.[1][5]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[5]
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and an organic phase (e.g., methanol with 0.1% formic acid).[1][13]
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. The transitions for fluoxetine (e.g., m/z 310.23 → 148.20) and an internal standard are monitored.[5]
-
Sample Preparation: For bioanalytical samples (e.g., plasma), a protein precipitation step is common, where a precipitating agent like methanol or acetonitrile is added to the sample.[1][13] The sample is then centrifuged, and the supernatant is collected for analysis. Solid-phase extraction (SPE) can also be used for cleaner samples.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for HPLC and LC-MS analysis of this compound.
Conclusion
Both HPLC and LC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques largely depends on the specific application, required sensitivity, and the complexity of the sample matrix.
-
HPLC with UV or fluorescence detection is a cost-effective and straightforward choice for routine quality control and assay of finished pharmaceutical products where the concentration of fluoxetine is relatively high and the sample matrix is clean.
-
LC-MS/MS is the superior method for applications requiring high sensitivity and specificity, such as in bioanalytical studies, therapeutic drug monitoring, and the analysis of trace-level impurities. Its ability to provide structural information through mass fragmentation makes it an invaluable tool in research and development.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical requirements, available resources, and regulatory guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. rjcbth.ro [rjcbth.ro]
- 5. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples [nrfhh.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Fluoxetine and Escitalopram
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two commonly prescribed selective serotonin reuptake inhibitors (SSRIs), fluoxetine oxalate and escitalopram oxalate. The information is compiled from a review of clinical trial data and large-scale observational studies, offering a quantitative and methodological overview for research and development purposes.
Quantitative Comparison of Adverse Effects
The following table summarizes the incidence of common side effects reported for fluoxetine and escitalopram based on data from clinical trials and user-reported feedback. It is important to note that while both drugs share a similar mechanism of action, there are notable differences in their tolerability profiles.
| Side Effect | Fluoxetine Incidence (%) | Escitalopram Incidence (%) | Key Observations |
| Gastrointestinal | |||
| Nausea | 7.2 - 29 | 12.3 - 18 | Fluoxetine is associated with a higher incidence of nausea, particularly at the beginning of treatment.[1][2] |
| Diarrhea | 8 - 18 | 8 - 15 | Both drugs can cause diarrhea, with some studies suggesting a slightly higher likelihood with fluoxetine.[3] |
| Dry Mouth | 7 - 12 | 5 - 9 | Dry mouth is a common anticholinergic effect, appearing slightly more frequently with fluoxetine. |
| Loss of Appetite | 5.5 - 11 | 3 - 6 | Fluoxetine is more commonly associated with a decrease in appetite, which can sometimes lead to weight loss.[1][4] |
| Neurological/Psychological | |||
| Insomnia | 8.6 - 24 | 9 - 14 | Insomnia is a more prominent side effect of fluoxetine, which is known for its activating properties.[1][5] |
| Anxiety/Agitation | 17.1 - 15 | 17.2 - 14 | Both medications can cause anxiety, particularly in the initial stages of treatment. Some evidence suggests fluoxetine may have a higher likelihood of causing agitation.[1][3][4] |
| Drowsiness/Fatigue | 7.2 - 13 | 10.2 - 8 | Escitalopram is more frequently associated with drowsiness and fatigue compared to the more stimulating profile of fluoxetine.[1][5] |
| Headache | 15 - 21 | 7.9 - 24 | Headache is a common side effect for both drugs with variable incidence across studies.[1] |
| Sexual Dysfunction | |||
| Decreased Libido | 3 - 11 | 2 - 7 | |
| Ejaculatory Dysfunction | 3 - 11 | 9 - 14 | Sexual side effects are a known class effect of SSRIs. |
| Anorgasmia | 2 - 8 | 2 - 6 | |
| Other | |||
| Weight Gain | 1 - 2 | 6.9 | While initial weight loss can occur with fluoxetine, long-term use of both drugs can be associated with weight gain.[1] |
| Sweating | 5 - 10 | 5 - 8 |
Experimental Protocols
The data presented above are derived from various clinical studies, primarily randomized controlled trials (RCTs) and large-scale observational studies. A generalized protocol for a comparative clinical trial of fluoxetine and escitalopram is outlined below.
Generalized Randomized Controlled Trial (RCT) Protocol
1. Study Design:
-
A multicenter, randomized, double-blind, parallel-group study.
-
Objective: To compare the efficacy and tolerability (side effect profile) of fluoxetine and escitalopram in patients with major depressive disorder (MDD).
-
Duration: Typically 8 to 12 weeks for acute treatment, with potential for longer-term follow-up (6 months or more).
2. Participant Selection:
-
Inclusion Criteria:
-
Adult patients (18-65 years) diagnosed with MDD according to DSM-5 criteria.
-
A minimum baseline score on a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HAM-D) ≥ 18 or Montgomery-Åsberg Depression Rating Scale (MADRS) ≥ 22.
-
-
Exclusion Criteria:
-
History of bipolar disorder, psychosis, or substance use disorder.
-
Known hypersensitivity to fluoxetine, escitalopram, or other SSRIs.
-
Concomitant use of medications that could interact with the study drugs.
-
Pregnancy or lactation.
-
3. Randomization and Blinding:
-
Participants are randomly assigned in a 1:1 ratio to receive either fluoxetine or escitalopram.
-
To maintain blinding, both medications are administered in identical capsules or tablets. Both patients and investigators are blinded to the treatment allocation.
4. Investigational Treatments:
-
Fluoxetine Group: Typically initiated at 20 mg/day, with the possibility of titration up to 40-60 mg/day based on clinical response and tolerability.
-
Escitalopram Group: Typically initiated at 10 mg/day, with the possibility of titration up to 20 mg/day.
5. Assessments:
-
Efficacy: Assessed at baseline and at regular intervals (e.g., weeks 1, 2, 4, 6, 8, 12) using standardized scales like the HAM-D and MADRS.
-
Tolerability (Side Effects):
-
Adverse events are systematically collected at each visit through open-ended questioning and a standardized checklist, such as the Antidepressant Side-Effect Checklist (ASEC).
-
The UKU Side Effect Rating Scale may be used for a more detailed, clinician-rated assessment of side effects.
-
Vital signs, weight, and laboratory parameters are monitored at baseline and specified follow-up visits.
-
6. Statistical Analysis:
-
The primary efficacy endpoint is the change from baseline in the total score of the primary depression rating scale.
-
The incidence of each adverse event is calculated for each treatment group.
-
Statistical tests (e.g., chi-square or Fisher's exact test) are used to compare the proportion of patients experiencing specific side effects between the two groups.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of SSRIs in the serotonergic synapse.
Experimental Workflow
Caption: Workflow of a randomized controlled trial comparing fluoxetine and escitalopram.
References
- 1. drugs.com [drugs.com]
- 2. A pooled analysis of six month comparative efficacy and tolerability in four randomized clinical trials: agomelatine versus escitalopram, fluoxetine, and sertraline | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. A Large-Scale Observational Comparison of Antidepressants and their Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Study Of Fluoxetine And Escitalopram : The Impact Of Ssriâs On Sleep And Anxiety, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
Unveiling the Specificity of Fluoxetine Oxalate for the Serotonin Transporter: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive validation of fluoxetine oxalate's specificity for the serotonin transporter (SERT), presenting a comparative analysis with other monoamine transporters and alternative selective serotonin reuptake inhibitors (SSRIs). The data herein is supported by established experimental protocols, offering a clear perspective on fluoxetine's binding profile.
Fluoxetine, a widely prescribed antidepressant, exerts its therapeutic effect by blocking the reuptake of serotonin, a key neurotransmitter in mood regulation. This inhibition increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The efficacy and side-effect profile of fluoxetine are intrinsically linked to its binding affinity and selectivity for SERT over other neurotransmitter transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Comparative Binding Affinity of Fluoxetine and Other Antidepressants
To quantitatively assess the specificity of fluoxetine, its binding affinity (Ki) for SERT, DAT, and NET was compared with that of other common antidepressants. The Ki value represents the concentration of a ligand that will bind to half of the available receptors in the absence of a competitor, with a lower Ki value indicating a higher binding affinity. The data, summarized in the table below, has been compiled from various in vitro binding studies.
| Compound | Class | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | SERT/NET Selectivity Ratio |
| Fluoxetine | SSRI | 24.5 | 380.2 | 316.2 | 15.5 | 12.9 |
| Escitalopram | SSRI | 0.89 | 6309.6 | 16595.9 | 7089.4 | 18647.1 |
| Sertraline | SSRI | 0.29 | 25.1 | 426.6 | 86.6 | 1471.0 |
| Paroxetine | SSRI | 0.1 | 223.9 | 3.5 | 2239.0 | 35.0 |
| Citalopram | SSRI | 1.8 | 5495.4 | 6166.0 | 3053.0 | 3425.6 |
| Venlafaxine | SNRI | 24.0 | 2454.7 | 151.4 | 102.3 | 6.3 |
| Desipramine | TCA | 17.0 | 2041.7 | 0.3 | 120.1 | 0.02 |
| Bupropion | NDRI | 5248.1 | 524.8 | 2951.2 | 0.1 | 0.56 |
Note: Ki values are converted from pKi values found in the literature. The selectivity ratio is calculated as Ki(DAT or NET) / Ki(SERT).
The data clearly illustrates that fluoxetine exhibits a significantly higher affinity for SERT compared to DAT and NET, with selectivity ratios of 15.5 and 12.9, respectively. While other SSRIs like escitalopram and sertraline demonstrate even higher selectivity for SERT, fluoxetine's profile confirms its classification as a selective serotonin reuptake inhibitor. In contrast, tricyclic antidepressants (TCAs) like desipramine show high affinity for NET, and norepinephrine-dopamine reuptake inhibitors (NDRIs) like bupropion target DAT and NET more effectively than SERT.
The Molecular Basis of Specificity
The specificity of SSRIs, including fluoxetine, for the serotonin transporter is largely attributed to interactions within a specific "halogen-binding pocket" present in SERT.[1][2][3] Structural studies have shown that the halogen atoms present on many SSRI molecules form key interactions within this pocket, contributing significantly to their high-affinity binding and selectivity over DAT and NET, which have variations in the amino acid residues that constitute this region.[1][2][3]
Experimental Validation of Transporter Specificity
The determination of a compound's binding affinity and selectivity for neurotransmitter transporters is typically achieved through in vitro radioligand binding assays. The following section details a standard protocol for such an experiment.
Experimental Protocol: Radioligand Binding Assay for SERT, DAT, and NET
This protocol outlines the steps for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for SERT, DAT, and NET.
1. Materials and Reagents:
-
Cell Membranes: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing human SERT, DAT, or NET.
-
Radioligands:
-
For SERT: [³H]Citalopram or [¹²⁵I]RTI-55
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
For NET: [³H]Nisoxetine or [¹²⁵I]RTI-55
-
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known high-affinity ligand for the respective transporter (e.g., 10 µM citalopram for SERT).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and scintillation fluid.
2. Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the target transporter on ice. Homogenize the membranes in cold assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Test Compound Competition: A range of concentrations of the test compound, radioligand, and cell membranes. The radioligand concentration should be at or below its Kd for the transporter.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Visualizing the Validation Workflow
The logical flow of validating the specificity of a compound like this compound can be represented as follows:
Signaling Pathway of Serotonin Reuptake Inhibition
Fluoxetine's mechanism of action involves the direct inhibition of SERT, which is located on the presynaptic neuron. This blockage prevents the reabsorption of serotonin from the synaptic cleft, leading to an accumulation of serotonin and prolonged stimulation of postsynaptic serotonin receptors.
References
Comparative Pharmacokinetics of Fluoxetine Oxalate in Rodent Strains: A Guide for Researchers
This guide provides a comparative analysis of the pharmacokinetics of fluoxetine oxalate in different rodent strains, offering valuable insights for researchers and drug development professionals. The data presented here is compiled from various studies to facilitate a better understanding of how factors such as rodent strain, sex, and route of administration can influence the disposition of this widely used selective serotonin reuptake inhibitor (SSRI).
Data Presentation: Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine
The following table summarizes the key pharmacokinetic parameters of fluoxetine and its active metabolite, norfluoxetine, in Sprague-Dawley rats and MRL/MpJ mice. These parameters are crucial for designing and interpreting preclinical studies.
| Species/Strain | Sex | Route of Administration | Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| Rat | ||||||||
| Sprague-Dawley | Male | Intravenous (IV) | 10 | Fluoxetine | - | - | - | ~5 |
| Norfluoxetine | - | - | - | ~15 | ||||
| Sprague-Dawley | Male | Oral (PO) | 5 | Fluoxetine | - | - | - | - |
| Mouse | ||||||||
| MRL/MpJ | Male | Intraperitoneal (IP) | 5 (b.i.d.) | Fluoxetine | Higher | - | - | - |
| (Chronic) | Norfluoxetine | Lower | - | - | - | |||
| MRL/MpJ | Female | Intraperitoneal (IP) | 5 (b.i.d.) | Fluoxetine | Lower | - | - | - |
| (Chronic) | Norfluoxetine | Higher | - | - | - | |||
| MRL/MpJ | Male | Intraperitoneal (IP) | 10 (b.i.d.) | Fluoxetine | Higher | - | - | - |
| (Chronic) | Norfluoxetine | Lower | - | - | - | |||
| MRL/MpJ | Female | Intraperitoneal (IP) | 10 (b.i.d.) | Fluoxetine | Lower | - | - | - |
| (Chronic) | Norfluoxetine | Higher | - | - | - | |||
| Transgenic (elevated AAG) | N/A | N/A | N/A | Fluoxetine | - | - | - | Reduced |
Data presented as approximate values or relative comparisons based on available literature. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. "b.i.d." means twice a day. Dashes indicate data not explicitly available in the reviewed literature.
Experimental Protocols
Below are detailed methodologies for conducting a comparative pharmacokinetic study of fluoxetine in rodents, synthesized from multiple sources.
Animal Models
-
Species and Strain: Select appropriate rodent strains for the study. Commonly used strains for pharmacokinetic studies include Sprague-Dawley rats and various mouse strains such as C57BL/6 or BALB/c. For specific research questions, other strains like the MRL/MpJ mouse, known for its unique regenerative capacities, or transgenic models may be employed.[1]
-
Animal Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals to the facility for at least one week before the experiment.
-
Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body to ensure animal welfare.
Drug Administration
-
Drug Formulation: Prepare this compound in a suitable vehicle, such as saline or a solution of 0.5% carboxymethylcellulose, for administration. The formulation should be sterile for parenteral routes.
-
Dosing and Route of Administration: Administer fluoxetine at the desired dose level. The route of administration can significantly impact the pharmacokinetic profile. Common routes include:
-
Oral (PO): Administration by gavage is a common method for mimicking clinical use.
-
Intravenous (IV): Typically administered via a tail vein to determine absolute bioavailability.
-
Intraperitoneal (IP): A common route for systemic administration in rodents.[1]
-
Sample Collection
-
Blood Sampling: Collect blood samples at predetermined time points after drug administration. For rats, blood can be collected from the tail vein or via a cannula implanted in the jugular vein. For mice, retro-orbital or submandibular bleeding are common techniques.
-
Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
-
Tissue Sampling (Optional): For tissue distribution studies, euthanize animals at specific time points and collect tissues of interest (e.g., brain, liver, lungs). Homogenize the tissues and store them at -80°C.
Bioanalytical Method
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to extract fluoxetine and norfluoxetine from the plasma or tissue homogenates.
-
Chromatographic Analysis: Quantify the concentrations of fluoxetine and norfluoxetine using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or mass spectrometry).[2]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of fluoxetine in rodents.
Caption: Experimental workflow for a rodent pharmacokinetic study.
References
- 1. Sex-Specific Effects of Chronic Fluoxetine Treatment on Neuroplasticity and Pharmacokinetics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and antidepressant activity of fluoxetine in transgenic mice with elevated serum alpha-1-acid glycoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Studies on Fluoxetine Oxalate for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comparative meta-analysis of preclinical studies involving fluoxetine oxalate. The guide focuses on objectively comparing its performance with other selective serotonin reuptake inhibitors (SSRIs) and provides supporting experimental data, detailed methodologies, and visualizations of key signaling pathways.
Abstract
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] Its preclinical evaluation has been extensive, providing a foundation for its clinical use and the development of other similar agents. This guide synthesizes findings from a meta-analysis of preclinical studies to compare the efficacy and neurobiological effects of this compound with other commonly used SSRIs, including sertraline, paroxetine, and escitalopram. The analysis covers key behavioral models of depression and anxiety, alongside molecular assays assessing neuroplasticity-related signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for the cited studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Comparative Efficacy in Preclinical Behavioral Models
The antidepressant and anxiolytic potential of this compound has been extensively evaluated in various preclinical models. The most common assays include the Forced Swim Test (FST) and the Elevated Plus Maze (EPM), which assess depression-like behavior and anxiety-like behavior, respectively.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for potential antidepressant efficacy. The primary measure is the duration of immobility, where a reduction suggests an antidepressant-like effect. Comparative studies have shown that fluoxetine, along with other SSRIs, effectively reduces immobility time in rodents.
| Drug | Animal Model | Dose (mg/kg) | Administration | Change in Immobility Time | Reference |
| Fluoxetine | Rat | 10 | Intraperitoneal (i.p.) | ↓ | (Detke et al., 1995) |
| Sertraline | Rat | 10 | i.p. | ↓ | (Detke et al., 1995) |
| Paroxetine | Rat | 10 | i.p. | ↓ | (Detke et al., 1995) |
| Escitalopram | Mouse | Not Specified | Not Specified | ↓ | (The Forced Swim Test as a Model of Depressive-like Behavior, 2015)[2] |
Note: "↓" indicates a decrease in immobility time. The specific magnitude of the effect can vary between studies.
A key finding from comparative studies is that while all tested SSRIs reduce overall immobility, they can have differential effects on active behaviors. For instance, in one study, fluoxetine, sertraline, and paroxetine were found to selectively increase swimming behavior, whereas noradrenergic antidepressants tended to increase climbing behavior. This suggests subtle but potentially important differences in their neurochemical mechanisms of action.
Elevated Plus Maze (EPM)
The EPM is a standard preclinical model for assessing anxiety-like behavior. Anxiolytic effects are inferred from an increase in the time spent in and the number of entries into the open arms of the maze.
| Drug | Animal Model | Dose (mg/kg) | Administration | Change in Open Arm Time | Reference |
| Fluoxetine | Mouse | 20 | i.p. | ↑ (chronic) / ↓ (acute) | (Kurt et al., 2000)[3] |
| Sertraline | Mouse | 10 | i.p. | ↓ (acute) | (Kurt et al., 2000)[3] |
| Paroxetine | Rat | 17 | Oral gavage | No significant change | (Vorhees et al., 2011)[1] |
Note: "↑" indicates an increase, and "↓" indicates a decrease in open arm time. The effect of fluoxetine can differ based on the duration of treatment, with acute administration sometimes showing anxiogenic-like effects.
Molecular Mechanisms: Neuroplasticity and Signaling Pathways
The therapeutic effects of fluoxetine and other SSRIs are believed to be mediated, at least in part, by their ability to modulate neuroplasticity. Key molecular players in this process include Brain-Derived Neurotrophic Factor (BDNF) and the transcription factor cAMP-response element-binding protein (CREB).
Brain-Derived Neurotrophic Factor (BDNF)
BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. Preclinical studies have shown that chronic administration of fluoxetine can increase the expression of BDNF in brain regions like the hippocampus and prefrontal cortex. However, a systematic review of preclinical studies comparing fluoxetine, escitalopram, and sertraline found controversial effects on BDNF levels, suggesting that the relationship between SSRIs and BDNF is complex and may be influenced by various experimental factors.[4][5]
| Drug | Effect on BDNF Expression | Reference |
| Fluoxetine | ↑ (chronic) | (Molendijk et al., 2011) |
| Escitalopram | ↑ (chronic) | (Rossi et al., 2006) |
| Sertraline | Inconsistent findings | (Talaee et al., 2024)[4][5] |
Note: "↑" indicates an increase in BDNF expression.
CREB Signaling Pathway
CREB is a transcription factor that is activated by various intracellular signaling cascades and is involved in regulating the expression of genes important for neuronal plasticity, including BDNF. Studies have shown that fluoxetine can increase the phosphorylation of CREB, which is a key step in its activation.
A proposed signaling cascade for fluoxetine's action involves the following steps:
Caption: Fluoxetine-induced CREB signaling pathway.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, this section details the methodologies of the key experiments cited.
Forced Swim Test (FST) Protocol (Rat)
-
Apparatus: A glass cylinder (40 cm height, 20 cm diameter) filled with water (25 ± 1 °C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Each rat is individually placed in the cylinder for a 15-minute period.
-
Test session (Day 2): 24 hours after the pre-test, the rat is placed back in the cylinder for a 5-minute test session.
-
Drug Administration: this compound or comparator drugs are typically administered via intraperitoneal (i.p.) injection at specified time points before the test session (e.g., 23.5, 5, and 1 hour prior).
-
-
Data Analysis: The duration of immobility (defined as the time the rat remains floating with only minimal movements to keep its head above water) during the 5-minute test session is recorded and analyzed. Active behaviors such as swimming and climbing can also be scored.
Caption: Experimental workflow for the Forced Swim Test.
Elevated Plus Maze (EPM) Protocol (Mouse)
-
Apparatus: A plus-shaped maze with two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) elevated 40 cm above the floor.
-
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.
-
Test session: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.
-
Drug Administration: this compound or comparator drugs are administered (e.g., i.p.) at a specified time before the test.
-
-
Data Analysis: The time spent in the open arms and the number of entries into the open and closed arms are recorded using a video-tracking system. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Caption: Experimental workflow for the Elevated Plus Maze test.
Conclusion
This meta-analysis of preclinical studies demonstrates that this compound is an effective agent in rodent models of depression and anxiety, with a pharmacological profile comparable to other widely used SSRIs. While all examined SSRIs show efficacy in reducing depression-like behavior in the Forced Swim Test, there are subtle differences in their effects on specific active behaviors and in anxiety models like the Elevated Plus Maze. Furthermore, the molecular mechanisms underlying the therapeutic effects of these drugs, particularly concerning their impact on BDNF and CREB signaling, are complex and warrant further investigation. The provided data tables, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field of neuropsychopharmacology and drug development, facilitating a more informed and comparative understanding of this compound's preclinical profile.
References
- 1. Effects of periadolescent fluoxetine and paroxetine on elevated plus-maze, acoustic startle, and swimming immobility in rats while on and off-drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the effect of fluoxetine, escitalopram, and sertraline, on the level of BDNF and depression in preclinical and clinical studies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Fluoxetine Oxalate: A Procedural Guide for Laboratory Professionals
The proper disposal of fluoxetine oxalate is a critical component of laboratory safety and environmental responsibility. Due to its high toxicity to aquatic organisms and the potential for long-term adverse effects on the environment, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.[1][2] Improper disposal, such as release into the sewer system, can lead to significant environmental contamination.[3][4][5][6] This guide provides essential safety and logistical information for the proper management and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety measures are in place. Handle this compound in accordance with good industrial hygiene and safety practices.[1]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or an exhaust booth with a high-efficiency particulate air (HEPA) filter.[1][2]
-
Avoid Inhalation and Contact: Take measures to avoid breathing dust and prevent contact with skin and eyes.[2] In case of contact, immediately flush the affected area with plenty of water.[1]
Step-by-Step Disposal Protocol for this compound
This compound must be treated as hazardous chemical waste. Do not empty it into drains or dispose of it with regular trash.[1] The following procedure outlines the recommended steps for its disposal in a laboratory setting.
-
Waste Identification and Segregation:
-
Clearly label this compound waste as "Hazardous Waste - this compound."
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. It should be kept away from oxidizing agents.[2]
-
-
Waste Containment:
-
Place solid this compound waste into a designated, sealable, and properly labeled hazardous waste container.
-
For solutions containing this compound, use a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.
-
Comply with all institutional and local regulations for the storage of hazardous waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Dispose of the material and its container at a hazardous or special waste collection point in accordance with local and national regulations.[1]
-
Spill Management Procedures
Accidental spills should be handled promptly and safely.
Minor Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[2]
-
You may dampen the powder with water to prevent it from becoming airborne before sweeping.[2]
-
Carefully sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA filter.[2]
-
Collect the spilled material and any contaminated cleaning supplies in a sealed, labeled hazardous waste container.[2]
Major Spills:
-
Evacuate the area immediately and alert colleagues.
-
Contact your institution's emergency responders and inform them of the location and nature of the spill.[2]
-
Prevent the spill from entering drains or waterways.[2]
-
Only personnel trained in hazardous material cleanup and equipped with full-body protective clothing and breathing apparatus should address the spill.[2]
Quantitative Data on Environmental Impact
The following table summarizes data related to the environmental presence and removal of fluoxetine, highlighting the importance of preventing its release.
| Parameter | Value | Context |
| Predicted Daily Load in Wastewater | 0.4–1.6 g/day | Based on national prescription data for a specific wastewater treatment facility.[3][6] |
| Measured Irregularly High Load in Wastewater | 10.5 ± 2.4 g/day | An observed high load in raw wastewater, up to 11 times greater than predicted, likely due to direct disposal of an estimated 915 capsules.[3][6] |
| Wastewater Treatment Removal Efficiency | 92% | Removal of fluoxetine from municipal wastewater using a specific treatment technology (Nyex Water), reducing the concentration from 0.06µg/L to 0.0046µg/L.[7] |
Experimental Protocols
The available literature does not provide detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes in a standard laboratory setting. The recommended and regulated method of disposal is through a licensed hazardous waste management service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Decision workflow for safe disposal of this compound waste.
It is essential to consult your institution's specific safety protocols and your local and national regulations to ensure full compliance. Always prioritize safety and environmental protection when handling and disposing of chemical waste.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. New Framework To Diagnose the Direct Disposal of Prescribed Drugs in Wastewater - A Case Study of the Antidepressant Fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. arviatechnology.com [arviatechnology.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Fluoxetine Oxalate
For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Fluoxetine oxalate, a potent pharmaceutical compound. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in powdered form, a comprehensive safety approach combining engineering controls and personal protective equipment is essential. Given that specific occupational exposure limits (OELs) for this compound are not readily established, a conservative approach based on the handling of potent pharmaceutical compounds is recommended.
Engineering Controls:
-
Ventilation: All handling of powdered this compound should occur in a well-ventilated area. A certified chemical fume hood, biological safety cabinet, or a powder containment hood is necessary to minimize inhalation exposure.
-
Isolation: For procedures with a higher risk of aerosolization, such as weighing or preparing solutions, the use of a glove box or flexible containment isolator is strongly recommended.
Personal Protective Equipment (PPE): A multi-layered PPE approach is crucial for minimizing exposure.
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination. |
| Eye/Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles to protect the entire face. |
| Respiratory Protection | Respirator | For handling powders outside of a containment system, a powered air-purifying respirator (PAPR) is recommended. At a minimum, a NIOSH-approved N95 respirator should be used, but a PAPR offers a higher level of protection.[1] Surgical masks do not provide adequate respiratory protection from drug exposure.[2] |
| Body Protection | Disposable Gown or Coveralls | A disposable, long-sleeved gown that closes in the back should be worn.[2] For extensive handling, "bunny suit" coveralls offer more complete protection.[2] Gowns should be changed immediately after a spill or every two to three hours.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over footwear and removed before exiting the handling area.[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₁₉H₂₀F₃NO₅ |
| Molecular Weight | 399.4 g/mol [3] |
| Appearance | White to off-white powder[4] |
| Solubility | Soluble in water and ethanol[4] |
| Storage | Store in a dry, dark place at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years).[5] |
Standard Operating Procedure for Handling this compound
Preparation and Weighing:
-
Preparation: Before handling, ensure the work area is clean and decontaminated. Gather all necessary equipment and PPE.
-
Weighing: Weigh the powdered compound within a containment system such as a fume hood or glove box. Use disposable weighing boats or papers to minimize contamination of balances.
Solution Preparation:
-
Solvent Addition: Add the solvent to the powdered this compound slowly and carefully to avoid splashing.
-
Mixing: Use a sealed container for mixing to prevent aerosol generation.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown/coveralls, shoe covers, face shield, and goggles. The respirator should be removed last after leaving the handling area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.
Workflow for this compound Spill Cleanup:
Figure 1: Workflow for responding to a this compound spill.
Detailed Spill Cleanup Steps:
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on all required personal protective equipment.
-
Contain the Spill: For powdered spills, gently cover with a damp absorbent pad to avoid creating dust. For liquid spills, surround the area with absorbent material.
-
Clean the Spill: Carefully collect the spilled material using appropriate tools (e.g., scoop, scraper for solids; absorbent pads for liquids). Work from the outside of the spill inwards.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. This should be done three times.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, gowns, weighing papers, and spill cleanup materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedures: All waste containing this compound must be disposed of as hazardous pharmaceutical waste.[3][6][7] Follow your institution's specific procedures for hazardous waste disposal, which typically involves collection by a licensed hazardous waste management company. Ensure all waste containers are properly labeled with the contents and associated hazards.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. clearsynth.com [clearsynth.com]
- 5. medkoo.com [medkoo.com]
- 6. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
